2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Description
The exact mass of the compound 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7-dibromo-9-heptadecan-9-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNMSCVUSIWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694739 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955964-73-5 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Strategic Building Block for Advanced Organic Materials
An In-depth Technical Guide to the Chemical Properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a specialized organic molecule that has garnered significant interest within the materials science and organic electronics communities. Its unique architecture, featuring a carbazole core, strategic bromine functionalization, and a bulky aliphatic chain, makes it a highly valuable building block for creating sophisticated organic semiconductors.[1][2]
The core of the molecule is the 9H-carbazole unit, a well-known electron-donating and hole-transporting scaffold renowned for its high thermal stability and photoluminescence quantum yield.[3][4] This makes it an excellent candidate for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3] The bromine atoms at the 2 and 7 positions are not merely passive substituents; they serve as reactive handles for facile cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the extension of the π-conjugated system and the synthesis of precisely tailored polymers and small molecules.[4][5]
Crucially, the introduction of the branched heptadecan-9-yl group at the nitrogen atom (position 9) imparts a critical physical property: enhanced solubility in common organic solvents.[1] This feature is paramount for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the cost-effective, large-scale fabrication of electronic devices.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound.
Molecular Structure and Physicochemical Properties
The compound's structure is defined by the carbazole heterocycle substituted at the 2, 7, and 9 positions. The bulky, non-planar alkyl group disrupts intermolecular packing, which, combined with its aliphatic nature, enhances solubility.
Caption: General workflow for the synthesis of the target compound.
Exemplary Experimental Protocol: N-Alkylation
This protocol is synthesized from established methods for the N-alkylation of carbazole derivatives. [4][6]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,7-dibromo-9H-carbazole (1.0 equivalent).
-
Add a suitable base, such as powdered sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.0 - 4.0 equivalents).
-
Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Addition of Alkylating Agent:
-
Slowly add 9-bromoheptadecane (1.1 - 1.5 equivalents) to the stirring suspension. The slight excess ensures complete consumption of the carbazole starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature between 70-90°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbazole spot is no longer visible (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a non-polar solvent like hexanes or methanol to remove some impurities. [6]
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography.
-
A non-polar eluent system, such as a hexane/dichloromethane or hexane/ethyl acetate gradient, is used to isolate the pure product.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a white or off-white solid.
-
Spectroscopic and Electrochemical Profile
Structural Characterization (Expected)
While specific spectral data is not publicly available, the expected characteristics can be inferred from the molecular structure and data from similar carbazole derivatives. [7][8]
-
¹H NMR: The spectrum would show characteristic aromatic proton signals in the 7-8 ppm range. The protons on the carbazole core would appear as doublets and singlets. The aliphatic protons of the heptadecan-9-yl chain would be visible in the upfield region (approx. 0.8-2.0 ppm), with the methine proton (at C9 of the chain) appearing as a multiplet at a slightly downfield position due to its proximity to the nitrogen atom.
-
¹³C NMR: Aromatic carbons would appear in the 110-145 ppm range, including the two carbons bonded to bromine at a distinct chemical shift. Aliphatic carbons would be observed in the 14-40 ppm range.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Electrochemical and Photophysical Properties
The electronic properties of this molecule are dominated by the carbazole core.
-
Electron Donor/Hole Transporter: Carbazole is an electron-rich heterocycle, making it an excellent hole-transporting material. [3][4]This property is fundamental to its use in the hole-transport layer (HTL) or as an emissive host in OLEDs.
-
Electrochemical Behavior: Cyclic voltammetry studies on similar carbazole derivatives show reversible oxidation processes, indicating good electrochemical stability. [7][9]The Highest Occupied Molecular Orbital (HOMO) energy level is expected to be suitable for efficient hole injection from standard anodes like ITO. The bromine atoms are electron-withdrawing and can slightly lower the HOMO level compared to an unsubstituted carbazole. [9]* Photophysical Properties: Carbazole derivatives are known for their strong absorption in the UV region and blue fluorescence. [10]The high triplet energy of the carbazole scaffold makes it a suitable host material for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the guest emitter to the host. [11]
Applications in Research and Development
The unique combination of properties makes 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole a strategic intermediate and material in several advanced fields.
-
Organic Electronics: This is its primary area of application. It is used as a monomer for the synthesis of high-performance conjugated polymers for OPVs and Organic Field-Effect Transistors (OFETs). [1]The improved solubility allows for better film morphology control, which is critical for device efficiency. [4]In OLEDs, it can be used as a host material for the emissive layer or as a component in hole-transporting layers. [1]* Materials Science: The compound serves as a scaffold for creating materials with tailored photophysical properties, including sensors and probes. The reactive bromine sites allow for the attachment of various functional groups to tune the emission color, quantum yield, and environmental sensitivity. [10]* Drug Development: While less common, the carbazole scaffold is present in numerous biologically active compounds and natural products. Derivatives have been investigated for various therapeutic effects, including anticancer activity. [5][8]The dibromo-functionality provides synthetic handles to build libraries of novel carbazole derivatives for screening.
Safety, Handling, and Storage
-
Safety: The compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). [12]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability. [1]
Conclusion
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is more than just a chemical; it is a carefully designed molecular tool. It successfully addresses the critical challenge of solubility in high-performance carbazole-based materials without compromising the core electronic and photophysical properties of the carbazole unit. Its reactive bromine handles offer a gateway to a vast chemical space of advanced polymers and functional small molecules. For researchers in organic electronics and materials science, this compound represents a key building block for developing next-generation technologies, from more efficient solar cells and displays to novel sensing platforms.
References
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Zhang, Y., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]
-
Saeed, M., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Scientific Reports. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Properties of 2,7Linked N Alkyl9 H -carbazole Main-Chain Polymers. Retrieved from [Link]
-
Ateş, B., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. Retrieved from [Link]
-
MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N2-(7-Bromo-9-butyl-9H-carbazol-2-yl)-9,9-diethyl-N2,N7,N7-triphenyl-9H-fluorene-2,7-diamine. Retrieved from [Link]
-
PubMed. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effect on Opto-Electrochemical Properties of Thienyl-Derivatized Poly(Phenylcarbazole)S. Retrieved from [Link]
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2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole physical properties
An In-depth Technical Guide to the Physical Properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Executive Summary
This technical guide provides a comprehensive analysis of the physical properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS No. 955964-73-5), a key building block in the field of organic electronics. The unique molecular architecture, combining a rigid and electronically active 2,7-dibromocarbazole core with a bulky, branched heptadecan-9-yl side chain, imparts a set of physical properties optimized for high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document details the molecule's structural rationale, synthesis, and core physical characteristics, including its solubility, thermal stability, and photophysical behavior. Furthermore, it outlines the standardized experimental protocols required for its full and robust characterization, providing researchers and material scientists with the foundational knowledge to effectively integrate this compound into advanced material formulations and device architectures.
Molecular Structure and Design Rationale
The exceptional properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole stem from the synergistic interplay of its three primary structural components: the carbazole core, the bromine substituents, and the N-alkyl side chain.
-
Carbazole Core: The planar, aromatic carbazole unit is inherently electron-rich and provides excellent hole-transporting capabilities, a fundamental requirement for many organic electronic devices.[1] Its rigid structure contributes to high thermal stability.[2]
-
2,7-Bromo Substituents: The bromine atoms at the 2 and 7 positions serve two critical functions. Firstly, they are versatile synthetic handles, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Stille) to build complex conjugated polymers and small molecules. Secondly, their electron-withdrawing nature modulates the electronic energy levels (HOMO/LUMO) of the carbazole core, influencing the material's charge transport and photophysical properties.[3]
-
9-(heptadecan-9-yl) Side Chain: This large, branched alkyl group (also known as a 1-octylnonyl group) is pivotal for material processability.[4] Unlike linear alkyl chains, its bulky, three-dimensional structure effectively disrupts intermolecular π-π stacking between the carbazole cores. This steric hindrance significantly enhances solubility in common organic solvents, which is essential for solution-based fabrication techniques like spin-coating and inkjet printing.[3] Insights from the crystal structure of the related 2,7-dibromo-9-octyl-9H-carbazole reveal that alkyl chains tend to form segregated bilayers, isolating the conjugated carbazole units and influencing the overall solid-state morphology.[5][6]
The logical relationship between the molecular structure and its resulting properties is outlined below.
Caption: Structure-Property Relationships in 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole.
Core Physical and Chemical Properties
A summary of the known physical properties is presented in the table below. It is important to note that detailed characterization data in peer-reviewed literature is limited; therefore, some properties are based on high-quality supplier data and analysis of analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 955964-73-5 | [4][7] |
| Molecular Formula | C₂₉H₄₁Br₂N | [4] |
| Molecular Weight | 563.46 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 70 - 74 °C | [3] |
| Purity | ≥98% (by HPLC) | [4] |
| Absorption Peak (λ_max) | ~420 nm | [2] |
| Emission Peak (λ_em) | ~590 nm | [2] |
Solubility
The branched heptadecan-9-yl group imparts excellent solubility in a range of common organic solvents. While quantitative data is not widely published, it is readily soluble in chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene, xylene), and ethers (tetrahydrofuran). This high solubility is a direct consequence of the steric hindrance provided by the alkyl chain, which prevents the aggregation and crystallization common to planar aromatic molecules, making it highly suitable for solution-based device fabrication.[3]
Thermal Stability
Carbazole-based materials are known for their robust thermal stability.[2] Although specific thermogravimetric analysis (TGA) data for this compound is not available in the literature, analogous carbazole derivatives often exhibit high decomposition temperatures (Td), typically above 300-400 °C. This thermal resilience is critical for ensuring device longevity and stability during operation, where thermal stress can be a significant degradation factor.
Photophysical Properties
This compound is a fluorescent material.[2] The available data indicates an absorption peak around 420 nm and an emission peak at approximately 590 nm, suggesting a significant Stokes shift. This large shift is indicative of a substantial change in geometry between the ground and excited states. The absorption is attributed to the π-π* transitions within the conjugated carbazole system, modulated by the bromo-substituents.
Synthesis Pathway
The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is typically achieved via a direct N-alkylation of the 2,7-dibromo-9H-carbazole precursor. This is a standard and efficient method for introducing functional side chains onto the carbazole nitrogen.
Caption: General synthetic workflow for N-alkylation of 2,7-dibromo-9H-carbazole.
Protocol: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
This protocol is a representative procedure based on established methods for N-alkylation of carbazoles and should be performed by qualified personnel with appropriate safety precautions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,7-dibromo-9H-carbazole (1.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium hydroxide (KOH, 3.0 eq), portion-wise. Allow the mixture to stir at room temperature for 1 hour. The formation of the carbazolide anion is the driving force of this step.
-
Alkylation: Add 9-bromoheptadecane (1.1 eq) dropwise to the solution. The reaction is then heated to 60-80 °C and stirred overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Recommended Characterization Protocols
To ensure material quality and to fully understand its properties for device integration, a series of standardized characterization techniques are required.
Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Rationale: NMR confirms the molecular structure by showing the chemical shifts and couplings of protons and carbons, verifying the successful N-alkylation and the integrity of the carbazole core. The integration of proton signals can also help confirm purity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a dilute solution of the sample in a suitable mobile phase (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector.
-
Rationale: HPLC is the gold standard for assessing the purity of organic materials.[4] A single, sharp peak indicates a high degree of purity, which is critical for achieving reproducible and high-performance electronic devices.
-
Thermal Properties Analysis
Caption: Experimental workflow for thermal analysis using TGA and DSC.
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Rationale: TGA measures weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature (Td), a key metric for the material's thermal stability. High stability is crucial for device lifetime.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the sample in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) while monitoring the heat flow.
-
Rationale: DSC detects thermal transitions. For amorphous or semi-crystalline materials, it reveals the glass transition temperature (Tg), and for crystalline materials, the melting point (Tm). These values are critical for understanding the material's morphology and processing window.
-
Photophysical and Electrochemical Characterization
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the compound in a spectroscopic-grade solvent (e.g., THF or chloroform).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_max).
-
Excite the solution at a wavelength near the λ_max and record the emission spectrum using a fluorometer.
-
Rationale: These spectra define the material's optical properties: what colors of light it absorbs and emits. This data is fundamental for designing OLEDs (color tuning) and solar cells (matching the solar spectrum).
-
-
Cyclic Voltammetry (CV):
-
Dissolve the sample in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.
-
Rationale: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From the onset of the first oxidation potential, the Highest Occupied Molecular Orbital (HOMO) energy level can be calculated. This is a critical parameter for assessing the efficiency of charge injection and transport in a device.[8]
-
Conclusion
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a strategically designed organic semiconductor building block. Its physical properties are a direct result of its intelligent molecular design, where a hole-transporting carbazole core is made solution-processable by a bulky, branched alkyl chain, while bromine atoms provide sites for further chemical elaboration. The combination of high solubility, robust thermal stability, and functional photophysical properties makes it an exceptionally valuable material for researchers and scientists developing next-generation organic electronic devices. The standardized characterization protocols outlined herein provide a clear framework for validating its quality and fully elucidating its properties for advanced applications.
References
-
ResearchGate. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Link]
-
ResearchGate. Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]
-
Frontiers in Chemistry. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]
-
National Center for Biotechnology Information. 2,7-Dibromo-9-octyl-9H-carbazole. [Link]
-
ResearchGate. Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the.... [Link]
-
ResearchGate. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. [Link]
-
CP Lab Safety. 2, 7-Dibromo-9-(9-heptadecyl)carbazole, min 98% (HPLC), 1 gram. [Link]
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Pharmaffiliates. 2,7-Dibromo-9-(9-heptadecyl)carbazole. [Link]
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Technical Guide: Solubility Profile & Handling of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
This guide details the solubility profile, handling protocols, and purification methodologies for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS: 955964-73-5), a critical monomer used in the synthesis of high-performance conjugated polymers like PCDTBT for organic photovoltaics (OPVs).
Executive Summary
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole (often referred to as the "swallow-tail" monomer) acts as the solubilizing scaffold for the synthesis of poly(2,7-carbazole) derivatives. While the carbazole core provides the electronic backbone necessary for hole transport, the bulky heptadecan-9-yl (also known as 1-octylnonyl ) substituent is engineered specifically to disrupt
This guide provides researchers with validated solubility data, purification workflows, and handling protocols to ensure high-purity monomer input for Suzuki-Miyaura polycondensation.
Part 1: Molecular Architecture & Solubility Mechanism
Structural Determinants of Solubility
The solubility of this compound is not intrinsic to the carbazole core but is an emergent property of the alkyl chain topology.
-
The Core (Insoluble): The 2,7-dibromo-9H-carbazole core is planar and rigid, exhibiting strong intermolecular
- interactions that drive crystallization and reduce solubility in common organic solvents. -
The Substituent (Solubilizing): The heptadecan-9-yl group is a branched secondary alkyl chain. Unlike linear chains (e.g., n-octyl), the branching point at the C1 position (relative to the nitrogen atom) creates significant steric bulk perpendicular to the aromatic plane. This "swallow-tail" architecture prevents the carbazole cores from packing tightly, increasing the entropy of mixing with solvents.
Mechanism Visualization
The following diagram illustrates how the alkyl chain sterically shields the aromatic core to prevent aggregation.
Caption: Mechanism of solubility enhancement via steric disruption of
Part 2: Solubility Data Profile
Operational Solubility Table
The following data categorizes solvents based on their utility in synthesis (reaction medium), processing (film formation), and purification (recrystallization).
| Solvent Class | Specific Solvent | Solubility Status | Operational Context |
| Chlorinated Aromatics | Chlorobenzene (CB) | High (>100 mg/mL) | Preferred solvent for Suzuki polymerization; excellent for film casting. |
| Chlorinated Aliphatics | Chloroform (CHCl₃) | Very High | Standard solvent for NMR and GPC analysis. |
| Chlorinated Aliphatics | Dichloromethane (DCM) | High | Primary solvent for extraction and column chromatography. |
| Aromatics | Toluene / Xylene | High | Alternative reaction solvent; good for high-temp processing. |
| Ethers | Tetrahydrofuran (THF) | High | Suitable for reaction medium; susceptible to peroxide formation. |
| Alkanes | Hexanes / Heptane | Moderate | Soluble when hot; often used as the non-polar eluent in chromatography. |
| Polar Protic | Methanol / Ethanol | Insoluble | Critical Anti-solvent: Used for precipitation and washing impurities. |
| Polar Arotic | Acetone | Low/Insoluble | Used for washing glassware or precipitating oligomers. |
| Water | Water | Insoluble | Used for aqueous workup to remove inorganic salts. |
Operational Limits for Synthesis
For Suzuki-Miyaura polycondensation, the monomer concentration is a critical parameter controlling molecular weight.
-
Standard Reaction Concentration: 0.1 M – 0.2 M (approx. 56 – 112 mg/mL ).
-
Observation: At these concentrations in Toluene or Chlorobenzene, the monomer should dissolve completely at room temperature or with mild heating (40°C). Turbidity indicates impurities (e.g., mono-brominated species or inorganic salts).
Part 3: Experimental Workflows
Protocol A: Solubility Validation
Before committing valuable monomer to polymerization, validate its solubility to ensure no inorganic salts (from the alkylation step) remain.
-
Weighing: Weigh 50 mg of the monomer into a 4 mL vial.
-
Solvent Addition: Add 1.0 mL of Toluene.
-
Agitation: Vortex for 30 seconds.
-
Visual Inspection: Solution must be optically clear.
-
Pass: Clear, colorless to pale yellow solution.
-
Fail: Haze, particulates, or gel-like strands (indicates residual polymers or salts).
-
Protocol B: Purification via Differential Solubility
Achieving >99.5% purity is mandatory for high molecular weight polymers. The following workflow utilizes the solubility differential between the lipophilic monomer and polar impurities.
Step-by-Step Methodology:
-
Crude Extraction: Dissolve crude reaction mix in Dichloromethane (DCM) . Wash 3x with distilled water to remove inorganic salts (KBr/Tosylate). Dry organic phase over MgSO₄.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Start with 100% Hexanes to elute excess alkyl bromide/tosylate. Gradient to Hexanes:DCM (9:1 to 4:1) to elute the product.
-
Note: The large alkyl chain increases
significantly compared to the non-alkylated core.
-
-
Recrystallization (The Polishing Step):
-
Dissolve the chromatographed solid in a minimum amount of hot Ethanol (or a Methanol/Toluene 10:1 mix).
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
The long alkyl chain may make crystallization difficult (oiling out). If oiling occurs, use Methanol precipitation : Dissolve in minimal DCM, precipitate into stirring Methanol.
-
Purification Logic Diagram
Caption: Purification workflow leveraging differential solubility in polar vs. non-polar solvents.
Part 4: Handling & Stability
-
Light Sensitivity: Brominated carbazoles are susceptible to debromination under UV light. Store in amber vials wrapped in foil.
-
Oxidation: While relatively stable, the electron-rich carbazole ring can undergo oxidative coupling over long periods. Store under Nitrogen or Argon at 4°C.
-
Hygroscopicity: The molecule is hydrophobic, but surface moisture can interfere with polymerization stoichiometry. Always dry under high vacuum (<0.1 mbar) for 12 hours before use in polymerization.
References
-
Blouin, N., Michaud, A., & Leclerc, M. (2007). A Rational Design of Poly(2,7-carbazole) Derivatives for Photovoltaic Applications. Advanced Materials, 19(17), 2295–2300.
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole.[1] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.[1]
-
Duan, X. M., et al. (2005).[2][3] 3,6-Dibromo-9-hexyl-9H-carbazole.[3] Acta Crystallographica Section E, 61, o3977–o3978.[3]
-
Wakim, S., et al. (2008). Highly Efficient Organic Solar Cells Based on a Poly(2,7-carbazole) Derivative.[4] Journal of Materials Chemistry, 18.
Sources
Technical Monograph: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
Executive Summary
This technical guide profiles 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical halogenated intermediate in the synthesis of high-performance organic semiconductors. Widely utilized in the development of poly(2,7-carbazole) derivatives—such as the benchmark donor polymer PCDTBT for organic photovoltaics (OPV)—this molecule represents a precise balance between electronic functionality and solution-processing capability.
The following sections detail its physicochemical properties, specifically its molecular weight and isotopic distribution, which are paramount for stoichiometric precision in step-growth polymerizations. We also examine the "swallow-tail" solubilizing group strategy and provide a validated synthetic protocol.
Part 1: Molecular Identity & Stoichiometry
For researchers engaged in Suzuki or Yamamoto polycondensation, accurate molecular weight determination is non-negotiable. A deviation of even 1% in stoichiometry can drastically reduce the degree of polymerization (
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | Often referred to as 2,7-dibromo-N-(1-octylnonyl)carbazole in older literature. |
| CAS Number | 955964-73-5 | Primary identifier for procurement.[1] |
| Molecular Formula | ||
| Average Molecular Weight | 563.45 g/mol | Used for bulk weighing and molarity calculations. |
| Monoisotopic Mass | 561.16 g/mol | Based on |
| Melting Point | 70–74 °C | Crystalline solid; purity check via DSC recommended. |
| Appearance | White to off-white powder | Yellowing indicates oxidation or impurities. |
Mass Spectrometry & Isotopic Distribution
The presence of two bromine atoms creates a distinctive isotopic signature in Mass Spectrometry (MS). Bromine exists as
-
M+0 (561.16): Contains
-
M+2 (563.16): Contains
(Statistically most probable, ~2x intensity) -
M+4 (565.16): Contains
Analyst Note: When verifying product identity via MALDI-TOF or ESI-MS, look for the characteristic 1:2:1 triplet pattern . Absence of this pattern suggests debromination (mono-bromo impurity) or contamination.
Part 2: Structural Engineering & Solubility
Why attach a heptadecan-9-yl group? This specific alkyl chain is a "swallow-tail" or branched architecture.
The "Swallow-Tail" Effect
In organic electronics, the carbazole core provides the hole-transporting pathway (HOMO level). However, the rigid planar structure of 2,7-dibromocarbazole leads to strong
The heptadecan-9-yl group attaches at the nitrogen (position 9).[2][3] It consists of a central methine carbon branching into two octyl (
-
Steric Bulk: The branching point is close to the aromatic core, disrupting excessive crystallization and improving solubility.
-
Interdigitation: In the final polymer film, these chains interdigitate, promoting ordered lamellar packing which improves charge carrier mobility (
).
Figure 1: Structural logic of the molecule.[4] The branched alkyl chain is critical for processing solution-processable semiconductors.
Part 3: Synthetic Protocol
Disclaimer: This protocol involves hazardous chemicals (alkyl halides, strong bases). Perform all steps in a fume hood.
Reaction Scheme
The synthesis is a nucleophilic substitution (
Reagents:
-
Substrate: 2,7-Dibromocarbazole
-
Alkylating Agent: 9-Bromoheptadecane (or 9-Heptadecyl 4-methylbenzenesulfonate for higher reactivity)
-
Base: Sodium Hydride (NaH) or Potassium Hydroxide (KOH)
-
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Argon, dissolve 2,7-dibromocarbazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of
gas will occur. Stir for 30–60 mins until gas evolution ceases and the solution turns yellow/orange (indicating the carbazolide anion). -
Alkylation: Add 9-bromoheptadecane (1.1 eq) dropwise.
-
Note: Secondary halides are sluggish electrophiles. Heating to 60–80°C is required.[5]
-
-
Reaction: Stir at 80°C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (lower
) should disappear. -
Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine to remove DMF. Dry over
. -
Purification: Column chromatography (Silica gel, Hexane eluent). Recrystallize from Ethanol/Hexane to achieve the white powder form.
Figure 2: Synthetic pathway via N-alkylation. The reaction requires heat due to the steric hindrance of the secondary alkyl halide.
Part 4: Application Context
This molecule is primarily a monomer for Suzuki-Miyaura Polycondensation . It is typically coupled with a diboronic ester comonomer (e.g., 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole derivatives) to form donor-acceptor copolymers.
Critical Quality Attribute (CQA): Purity >99.5% (HPLC).
-
Impurity Risk: Any remaining mono-bromo species will act as a "chain terminator," capping the polymer chain and severely limiting molecular weight (
), which destroys OPV efficiency.
References
-
Blouin, N., Michaud, A., & Leclerc, M. (2007). A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells. Advanced Materials. Link
- Seminal paper describing the synthesis of PCDTBT and the use of 2,7-carbazole precursors.
-
Sigma-Aldrich (Merck). 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Product Specification. Link
-
Source for physical property verification.[1]
-
-
Wakim, S., et al. (2009). Organic Microelectronics: Preparation of 2,7-Carbazole-Based Conjugated Polymers. Macromolecular Rapid Communications. Link
- Detailed protocols for carbazole alkylation and polymeriz
Sources
Technical Profile: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
The following technical guide details the characterization and synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical monomeric precursor in the field of organic electronics.
Executive Summary
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole (often referred to as 2,7-dibromo-9-(1-octylnonyl)carbazole ) is the primary building block for the synthesis of PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]). This monomer is essential for developing high-efficiency organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).[1]
The specific "swallow-tail" alkyl chain (heptadecan-9-yl) at the nitrogen position is engineered to maximize solubility in organic solvents (chlorobenzene, chloroform) while promoting favorable
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole |
| Common Name | 2,7-Dibromo-9-(1-octylnonyl)carbazole |
| CAS Number | 958261-51-3 (Monomer specific); Note: Often indexed under Polymer CAS 958261-50-2 |
| Molecular Formula | C |
| Molecular Weight | 563.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59 – 61 °C |
| Solubility | Soluble in Hexane, CHCl |
Synthesis Protocol (The Blouin Method)
The synthesis of the 2,7-isomer is non-trivial because direct bromination of carbazole predominantly yields the 3,6-isomer. Therefore, the Cadogan cyclization route is the industry standard for high-purity 2,7-functionalization, followed by N-alkylation.
Phase 1: Precursor Synthesis (2,7-Dibromocarbazole)[1][11]
-
Reagent: Triphenylphosphine (PPh
) or Triethyl phosphite (P(OEt) ). -
Conditions: High temperature (180°C) in
-dichlorobenzene.[2] -
Mechanism: Reductive cyclization (Cadogan reaction) to form the carbazole ring.
Phase 2: N-Alkylation (Target Molecule Synthesis)
This step introduces the solubilizing alkyl chain.
-
Reagents: 2,7-Dibromocarbazole (1.0 eq), 9-(p-Toluenesulfonyloxy)heptadecane (1.5 eq) (or 9-Bromoheptadecane), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,7-dibromocarbazole in DMSO/DMF under Argon.
-
Add base (KOH or NaH) and stir at room temperature for 30 mins to deprotonate the nitrogen.
-
Add the alkylating agent (tosylate or bromide).[5]
-
Heat to 60–80 °C for 12–24 hours.
-
Workup: Pour into water, extract with hexanes/ether, dry over MgSO
. -
Purification: Column chromatography (Silica gel; Hexanes) and recrystallization from methanol.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from biphenyl precursor to the final alkylated monomer.[2][3][6][4]
NMR Spectral Data
The following data represents the standard spectral signature for high-purity 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in CDCl
H NMR Spectroscopy (400 MHz, CDCl )
The most diagnostic signal is the methine proton (N-CH) at ~4.6 ppm, which confirms the attachment of the branched alkyl chain to the nitrogen.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.89 | Doublet ( | 2H | H-4, H-5 | Aromatic (Ortho to N) |
| 7.58 | Doublet ( | 2H | H-1, H-8 | Aromatic (Ortho to Br) |
| 7.34 | dd ( | 2H | H-3, H-6 | Aromatic (Meta to N) |
| 4.58 | Multiplet (tt) | 1H | N-CH | Methine (Branch point) |
| 2.22 | Multiplet | 2H | Methylene adjacent to CH | |
| 1.90 | Multiplet | 2H | Methylene adjacent to CH | |
| 1.30 – 1.10 | Multiplet | 24H | Bulk CH | Alkyl Chain |
| 0.81 | Triplet ( | 6H | -CH | Terminal Methyls |
C NMR Spectroscopy (100 MHz, CDCl )
| Shift ( | Assignment | Notes |
| 141.8 | C-9a, C-8a | Quaternary aromatic (N-bonded) |
| 122.8 | C-4a, C-4b | Quaternary aromatic |
| 121.3 | C-4, C-5 | Aromatic CH |
| 120.9 | C-3, C-6 | Aromatic CH |
| 119.9 | C-2, C-7 | Quaternary aromatic (C-Br) |
| 113.6 | C-1, C-8 | Aromatic CH |
| 56.8 | N-CH | Methine carbon (Diagnostic) |
| 33.9 | Alkyl chain | |
| 31.8 | Bulk CH | Alkyl chain |
| 29.5 – 22.6 | Bulk CH | Multiple peaks (chain length dependent) |
| 14.1 | -CH | Terminal methyl |
Quality Control & Handling
Purity Assessment[1]
-
HPLC: Purity should exceed 99.5% for polymerization use. Even trace monobromo impurities can terminate polymerization, drastically reducing the molecular weight of the final PCDTBT polymer.
-
TLC: R
≈ 0.8–0.9 (Hexanes).[2] The unreacted 2,7-dibromocarbazole (R ≈ 0.[2]5) is easily separated.
Storage
-
Condition: Store in a cool, dry place (2–8 °C), protected from light.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Blouin, N.; Michaud, A.; Leclerc, M. "A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells." Advanced Materials, 2007 , 19(17), 2295–2300.
-
Blouin, N.; Michaud, A.; Gendron, D.; Wakim, S.; Blair, E.; Neagu-Plesu, R.; Belletête, M.; Durocher, G.; Tao, Y.; Leclerc, M. "Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells." Journal of the American Chemical Society, 2008 , 130(2), 732–742.
-
Dierschke, F.; Grimsdale, A. C.; Müllen, K. "Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Blue-Emitting Polyfluorenes." Synthesis, 2003 , 2003(16), 2470–2472.
Sources
- 1. ossila.com [ossila.com]
- 2. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. US9334290B2 - Substituted tetrahydrocarbazole and carbazole carboxamide compounds - Google Patents [patents.google.com]
Technical Whitepaper: Electronic Architecture of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
The following technical guide details the electronic properties, synthesis, and applications of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical monomer in the field of organic electronics.
Subject: Advanced Material Characterization & Synthetic Protocols CAS: 955964-73-5 Classification: Organic Semiconductor Precursor / Halogenated Heterocycle[1]
Executive Summary
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a specialized "swallow-tail" monomer engineered for the synthesis of high-performance conjugated polymers, most notably PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]).[1] Its structural design solves two critical problems in organic photovoltaics (OPV):
-
Regiochemistry: The 2,7-dibromo substitution allows for the formation of fully conjugated poly(2,7-carbazole) backbones, which possess superior charge transport properties compared to their 3,6-linked counterparts due to reduced steric torsion and extended conjugation length.
-
Solubility & Morphology: The bulky, branched 9-(heptadecan-9-yl) side chain (often referred to as 1-octylnonyl) disrupts interchain aggregation during solution processing, enabling the formation of smooth, defect-free thin films without compromising the π-π stacking required for charge hopping in the solid state.[1]
Electronic Properties & Molecular Architecture[2]
Intrinsic Electronic Structure (Monomer)
Unlike its polymer derivatives, the monomer itself is a wide-bandgap material.[1] Its electronic utility lies in its potential energy landscape, which is primed for metal-catalyzed cross-coupling (e.g., Suzuki or Stille) to lower the bandgap via copolymerization.
| Property | Value (Approx.) | Context |
| HOMO Level | -5.6 to -5.8 eV | Deep HOMO confers oxidative stability.[1] |
| LUMO Level | -2.3 to -2.5 eV | High-lying LUMO results in a wide bandgap.[1] |
| Optical Bandgap ( | ~3.2 eV | Absorbs primarily in the UV region (< 360 nm).[1] |
| Appearance | White/Off-White Powder | Lack of visible absorption confirms wide gap.[1] |
| Solubility | High (Non-polar solvents) | Soluble in CHCl |
The "Swallow-Tail" Effect
The heptadecan-9-yl group is a symmetry-breaking substituent.[1] By attaching a secondary carbon to the nitrogen atom (branch point), the alkyl chains splay outward (resembling a swallow's tail).
-
Steric Influence: The branching point at the N-9 position prevents the carbazole cores from stacking too efficiently in solution, preventing premature precipitation during polymerization.
-
Solid State Packing: In the final polymer film, these tails interdigitate, promoting lamellar packing that facilitates hole mobility (
to cm /Vs in PCDTBT).[1]
Energy Level Diagram (Monomer vs. Polymer)
The transformation from monomer to polymer drastically alters the electronic landscape.[1] The diagram below illustrates the bandgap contraction upon polymerization with a benzothiadiazole (BT) acceptor unit.
Figure 1: Energy level renormalization upon polymerization. The monomer's wide gap is compressed to ~1.9 eV in the PCDTBT polymer, ideal for solar photon harvesting.
Synthetic Protocol: The "Self-Validating" System
The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is challenging due to the regioselectivity required (2,7 vs. the thermodynamically favored 3,[1]6) and the steric hindrance of the secondary alkylation.
Critical Precursor Selection
Do not attempt to brominate 9-(heptadecan-9-yl)-carbazole directly.[1] Electrophilic bromination of N-alkylcarbazoles occurs predominantly at the 3 and 6 positions.[1]
-
Correct Route: Start with 2,7-dibromocarbazole (synthesized via biphenyl ring closure or purchased as high-purity grade).[1]
-
Validation: Verify the starting material by
H NMR. 2,7-dibromo protons appear as a doublet (J~8Hz) and a singlet (meta coupling), distinct from the 3,6 pattern.
Step-by-Step Alkylation Protocol
This protocol uses a phase-transfer or strong base approach to overcome the steric barrier of the secondary bromide (9-bromoheptadecane).[1]
Reagents:
-
2,7-Dibromocarbazole (1.0 eq)[1]
-
9-Bromoheptadecane (1.5 eq) [Also known as 1-bromo-1-octylnonane][1]
-
Sodium Hydride (NaH, 60% in oil) (2.0 eq) or KOH/DMSO
-
Solvent: Anhydrous DMF or DMSO[1]
Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve 2,7-dibromocarbazole in anhydrous DMF. Cool to 0°C.[1]
-
Deprotonation: Add NaH portion-wise.[1] Evolution of H
gas will occur.[1] Stir at 0°C for 30 mins, then warm to RT for 1 hour. The solution typically turns yellow/orange, indicating the formation of the carbazolide anion. -
Alkylation: Add 9-bromoheptadecane dropwise.
-
Thermal Drive: Heat the reaction to 80-90°C for 24-48 hours. Note: Secondary alkyl halides react slowly and are prone to E2 elimination.[1] Rigorous heating and excess alkyl halide are required.
-
Quench & Workup: Pour into ice water. Extract with Dichloromethane (DCM).[1][2] Wash organic layer with brine to remove DMF.[1]
-
Purification (The Validation Step):
-
TLC: Check for the disappearance of the N-H spot (polar) and appearance of the N-Alkyl spot (non-polar).[1]
-
Column Chromatography: Use Hexane:DCM (95:5).[1] The huge alkyl tail makes the product travel very fast on silica. Unreacted carbazole will stick.[1]
-
Recrystallization: Recrystallize from Ethanol/Hexane to ensure electronic-grade purity (>99.5%).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway emphasizing the critical purification step required to remove elimination byproducts common with secondary alkyl halides.
Applications in Drug Development & Research
While primarily an organic semiconductor, the carbazole moiety is a "privileged structure" in medicinal chemistry (e.g., Carvedilol, Ondansetron). However, this specific lipophilic derivative is almost exclusively used as a material precursor rather than a bioactive agent.
-
Bio-Imaging: The fluorescent nature of the carbazole core (blue emission) combined with the lipophilic tail makes it a potential candidate for lipid membrane staining or as a hydrophobic fluorescent probe in biological assays.
-
Research Utility: It serves as a standard for calibrating hole-mobility measurements in amorphous organic films.[1]
References
-
Blouin, N., & Leclerc, M. (2008).[3] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110–1119. Link
-
Wakim, S., et al. (2009). Highly Efficient Organic Solar Cells Based on a Poly(2,7-carbazole) Derivative.[1][4] Journal of Materials Chemistry, 19, 5351-5358.[1] Link
-
Dierschke, F., et al. (2003).[3] Synthesis of 2,7-Dibromocarbazole and Its N-Alkylation. Synthetic Metals, 137, 1377. (Foundational protocol for 2,7-functionalization).
-
CymitQuimica. (n.d.).[1] Product Data: 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole.[1][5] Chemical Catalog. (Source for specific commercial availability and basic physical data).
Sources
Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Dabrafenib, also known by its research code GSK2118436 and brand name Tafinlar®, is a potent and selective inhibitor of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway.[1][2][3] This guide provides an in-depth technical overview of Dabrafenib, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, physicochemical properties, clinical applications, and the complexities of therapeutic resistance.
Physicochemical Properties and Formulation
Dabrafenib is an orally bioavailable compound.[4] Marketed formulations typically contain dabrafenib mesylate.[5]
| Property | Value | Source |
| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [6] |
| Molecular Formula | C23H20F3N5O2S2 | [7] |
| Molecular Weight | 519.6 g/mol | [7] |
| CAS Number | 1195765-45-7 | [7] |
| Solubility | Soluble in DMSO (up to 30 mg/mL) and ethanol (up to 1 mg/mL with warming). Insoluble in water. | [7][8] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] In a significant percentage of melanomas (approximately 50%), a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein.[1][9] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving tumor growth.[10]
Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][11] It selectively binds to the active conformation of mutant BRAF V600, thereby inhibiting its kinase activity.[1] This blockade disrupts the downstream phosphorylation of MEK and ERK, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]
Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking the MAPK signaling pathway.
Dabrafenib exhibits high potency against various BRAF V600 mutations, including V600E, V600K, V600D, and V600R.[1][7] Notably, it is less effective against wild-type BRAF and CRAF.[7] However, a paradoxical activation of the MAPK pathway can occur in BRAF wild-type cells through RAS-dependent activation of CRAF.[1][11] This phenomenon underscores the importance of patient selection based on BRAF mutation status.
In Vitro and In Vivo Efficacy: Preclinical Evidence
Preclinical studies have demonstrated the potent anti-tumor activity of Dabrafenib. In cell proliferation assays, Dabrafenib inhibits BRAF V600E-mutated cell lines with an IC50 of approximately 200 nM.[1] In vivo xenograft models using BRAF V600E melanoma cell lines have shown that Dabrafenib treatment leads to tumor growth inhibition and regression.[1] Immunohistochemical analysis of these tumors revealed a significant downregulation of phosphorylated ERK and the proliferation marker Ki67, along with an upregulation of the cell cycle inhibitor p27.[1]
Clinical Applications and Efficacy
Dabrafenib is primarily indicated for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[9][12] It has also shown efficacy in other BRAF V600-mutant solid tumors, including non-small cell lung cancer and anaplastic thyroid cancer.[3]
Monotherapy
Clinical trials have established the efficacy of Dabrafenib as a monotherapy. In a Phase III trial (BREAK-3), Dabrafenib demonstrated a significant improvement in progression-free survival (PFS) compared to dacarbazine in patients with BRAF V600E-mutant metastatic melanoma.[13]
Combination Therapy with Trametinib
To enhance efficacy and overcome resistance, Dabrafenib is often used in combination with Trametinib, a MEK inhibitor.[2] This dual blockade of the MAPK pathway provides a more comprehensive inhibition of downstream signaling.[12]
Key Advantages of Combination Therapy:
-
Improved Survival: Combination therapy has shown superior progression-free survival and overall survival compared to Dabrafenib monotherapy.[12]
-
Higher Response Rates: The objective response rate is significantly higher with the combination treatment.[12]
-
Reduced Skin Toxicity: A notable advantage of the combination is a lower incidence of cutaneous squamous cell carcinoma, a common side effect of BRAF inhibitor monotherapy.[12]
The combination of Dabrafenib and Trametinib is now a standard of care for patients with BRAF V600-mutant metastatic melanoma and is also approved for the adjuvant treatment of resected stage III melanoma with these mutations.[9][12]
Mechanisms of Resistance to Dabrafenib Therapy
Despite the initial impressive responses, a significant challenge in Dabrafenib therapy is the development of resistance.[14] Resistance can be categorized as primary (intrinsic) or acquired.
MAPK Pathway Reactivation
The most common mechanism of acquired resistance involves the reactivation of the MAPK pathway, bypassing the inhibitory effect of Dabrafenib. This can occur through several mechanisms:
-
NRAS or KRAS Mutations: Acquired mutations in NRAS or KRAS can reactivate the pathway downstream of BRAF.[15][16]
-
BRAF Amplification or Splice Variants: Increased copies of the BRAF gene or the expression of alternative splice variants can overcome Dabrafenib inhibition.[14]
-
MEK1/2 Mutations: Mutations in the downstream kinase MEK can render it insensitive to upstream inhibition.[16]
Activation of Bypass Signaling Pathways
Tumor cells can also develop resistance by activating alternative signaling pathways to maintain proliferation and survival. The PI3K/AKT pathway is a common bypass route.[13] Loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, is associated with shorter progression-free survival in patients treated with Dabrafenib.[13]
Caption: Mechanisms of resistance to Dabrafenib involve MAPK pathway reactivation and activation of bypass pathways like PI3K/AKT.
Synthesis and Experimental Protocols
Synthesis Overview
The synthesis of Dabrafenib is a multi-step process. Several synthetic routes have been published, often involving key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[4][6] One common approach involves the reaction of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide with ammonium hydroxide.[17] Purification is typically achieved through column chromatography and recrystallization.[6]
Experimental Protocol: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF V600E-mutant melanoma cells.
Materials:
-
BRAF V600E-mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of Dabrafenib in complete medium. Remove the medium from the wells and add 100 µL of the diluted Dabrafenib solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the Dabrafenib concentration. Calculate the IC50 value using a non-linear regression curve fit.
Ongoing Research and Future Directions
Current research is focused on several key areas:
-
Overcoming Resistance: Investigating novel combination therapies to overcome or delay the onset of resistance. This includes combining Dabrafenib and Trametinib with other targeted agents or immunotherapies.[18]
-
Expanding Indications: Exploring the efficacy of Dabrafenib in other BRAF-mutant cancers through ongoing clinical trials.[2][19][20]
-
Understanding Tumor Microenvironment: Studying how Dabrafenib affects the tumor microenvironment and its interaction with the immune system.[21]
Conclusion
Dabrafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have translated into substantial clinical benefits for patients. While resistance remains a challenge, ongoing research into combination therapies and novel treatment strategies continues to expand the therapeutic potential of Dabrafenib. This guide provides a foundational understanding of this important therapeutic agent for professionals in the field of oncology drug development.
References
- Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.).
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).
- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024-07-17).
- Dabrafenib | Drug Guide - MedSchool. (n.d.).
- Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.).
- What are dabrafenib and trametinib? - Dr.Oracle. (2025-08-28).
- Dabrafenib Mesylate – Application in Therapy and Current Clinical Research. (n.d.).
- Clinical Trials Using Dabrafenib Mesylate - NCI - National Cancer Institute. (n.d.).
- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (n.d.).
- Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (n.d.).
- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.).
- Dabrafenib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.).
- Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC. (n.d.).
- A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma - Mayo Clinic. (n.d.).
- Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).
- Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology. (n.d.).
- WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents. (n.d.).
- Dabrafenib synthesis - ChemicalBook. (n.d.).
- Dabrafenib (GSK2118436) Datasheet - Selleck Chemicals. (n.d.).
- dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Dabrafenib Mesylate(GSK-2118436B)- Pharmacodynamics & Bioactivity - ChemicalBook. (2019-12-13).
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An In-Depth Technical Guide to 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole: Synthesis, Characterization, and Applications in Advanced Organic Materials
Introduction: A Strategic Building Block for High-Performance Organic Electronics
In the landscape of organic electronics, carbazole derivatives have established themselves as a cornerstone for the development of highly efficient and stable materials.[1][2] Their inherent electron-rich nature and rigid structure provide a robust platform for constructing materials with excellent charge transport properties.[3][4] This guide focuses on a specific, strategically designed carbazole derivative: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole .
The molecular architecture of this compound is tailored for key applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] The 2,7-dibromo substitutions serve as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the construction of complex conjugated systems with tuned electronic and optical properties.[2] The introduction of a long, branched heptadecan-9-yl chain at the 9-position is a critical design element. This bulky alkyl group significantly enhances the solubility of the molecule in common organic solvents, a crucial factor for solution-based processing techniques used in the fabrication of large-area electronic devices.[6] Furthermore, the branched nature of the alkyl chain can influence the molecular packing in the solid state, which in turn affects the charge transport and photophysical properties of the material.[6]
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, offering researchers and drug development professionals a detailed resource for leveraging this promising material.
Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,7-dibromo-9H-carbazole, via a Cadogan cyclization. This is followed by the N-alkylation of the carbazole core with the appropriate secondary alkyl halide.
Step 1: Synthesis of 2,7-dibromo-9H-carbazole
The synthesis of 2,7-dibromo-9H-carbazole is well-established and can be achieved through the reductive cyclization of 4,4'-dibromo-2-nitrobiphenyl.[7] The Cadogan reaction, which employs a phosphine reagent to deoxygenate the nitro group and facilitate ring closure, is a common and effective method.[7]
Experimental Protocol: Synthesis of 2,7-dibromo-9H-carbazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4,4'-dibromo-2-nitrobiphenyl and a suitable high-boiling point solvent such as o-dichlorobenzene.
-
Addition of Reagent: While stirring under an inert atmosphere, add a slight excess of triphenylphosphine to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 180 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 2,7-dibromo-9H-carbazole as a solid.
Step 2: N-Alkylation with 9-Bromoheptadecane
The second step involves the attachment of the heptadecan-9-yl side chain to the nitrogen atom of the carbazole ring. This is typically achieved through a nucleophilic substitution reaction using a suitable base to deprotonate the carbazole nitrogen, followed by the addition of the alkyl halide.
Experimental Protocol: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
-
Reaction Setup: To a solution of 2,7-dibromo-9H-carbazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask, add a strong base. Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used for this purpose.
-
Deprotonation: Stir the mixture at room temperature for a short period to allow for the complete deprotonation of the carbazole nitrogen, forming the carbazolide anion.
-
Addition of Alkyl Halide: Add 9-bromoheptadecane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) to yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a white to off-white solid.
Sources
- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Initial Characterization of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
The following technical guide details the initial characterization of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS: 955964-73-5), a critical monomeric precursor for the synthesis of high-performance conjugated polymers like PCDTBT .
Executive Summary
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a functionalized carbazole derivative designed for the synthesis of solution-processable organic semiconductors.[1] The "swallow-tail" alkyl substituent (heptadecan-9-yl, also known as 1-octylnonyl) at the N-9 position is engineered to disrupt π-stacking just enough to ensure solubility in organic solvents (chloroform, chlorobenzene) without compromising the charge transport properties of the final polymer.
This guide provides a rigorous characterization workflow to validate structural integrity, isotopic composition, and purity prior to step-growth polymerization (e.g., Suzuki or Stille coupling).
Core Molecular Specifications
| Parameter | Specification |
| IUPAC Name | 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole |
| Common Name | 2,7-Dibromo-N-(1-octylnonyl)carbazole |
| CAS Number | 955964-73-5 |
| Formula | C₂₉H₄₁Br₂N |
| Molecular Weight | 563.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water, Methanol |
Structural Validation: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the regioselectivity of the bromination and the success of the N-alkylation.
H-NMR Analysis (400 MHz, CDCl )
The spectrum must confirm the
Key Diagnostic Signals:
-
The "Swallow-Tail" Methine (4.40 – 4.60 ppm):
-
Observation: A distinct multiplet (quintet-like) integrating to 1H.
-
Causality: This proton belongs to the C9 carbon of the heptadecyl chain attached directly to the Nitrogen. Its chemical shift is deshielded by the aromatic nitrogen.
-
Critical Check: If this peak appears as a triplet at ~4.2 ppm, it indicates a linear alkyl chain (primary halide impurity) rather than the branched heptadecan-9-yl group.
-
-
Aromatic Region (7.30 – 8.00 ppm):
-
H4, H5 (Doublet, ~7.8 – 7.9 ppm): The protons para to the bromine and meta to the nitrogen. These are the most deshielded due to the ring current and lack of electron donation from N.
-
H1, H8 (Singlet/Doublet, ~7.5 – 7.6 ppm): The protons ortho to the bromine.
-
H3, H6 (Doublet of Doublets, ~7.3 – 7.4 ppm): Protons ortho to the nitrogen.
-
Integration Check: The ratio of Aromatic H : Methine H should be exactly 6:1.
-
-
Aliphatic Chain:
-
-Methylene protons (1.90 – 2.30 ppm): Multiplets corresponding to the CH
groups adjacent to the methine branch point. -
Bulk Methylenes (1.10 – 1.40 ppm): Large multiplet integrating to ~24H.
-
Terminal Methyls (0.80 – 0.90 ppm): Triplet integrating to 6H.
-
-Methylene protons (1.90 – 2.30 ppm): Multiplets corresponding to the CH
C-NMR Validation
-
C-Br Carbon (~120-122 ppm): Confirms the position of bromination.
-
N-CH Carbon (~55-60 ppm): Confirms the secondary alkyl attachment.
Isotopic & Purity Verification
Mass Spectrometry (MALDI-TOF / HRMS)
The presence of two bromine atoms creates a distinct isotopic signature that serves as a fingerprint for the molecule.
-
Target Ion:
-
Isotopic Pattern (Theoretical):
-
563.17 Da (
Br + Br): Relative Intensity ~50% -
565.17 Da (
Br + Br): Relative Intensity ~100% (Base Peak) -
567.17 Da (
Br + Br): Relative Intensity ~50%
-
-
Validation: A deviation from the 1:2:1 ratio suggests contamination with mono-bromo (M-Br) or tri-bromo species, which act as chain terminators or cross-linkers in polymerization.
Elemental Analysis (CHN)
-
Carbon: ~61.82%
-
Hydrogen: ~7.33%
-
Nitrogen: ~2.49%
-
Tolerance:
is acceptable. Significant deviation in Nitrogen often indicates residual inorganic salts (from the alkylation step) or solvent entrapment.
Experimental Workflow & Logic
The following diagram illustrates the logical flow of characterization, highlighting "Go/No-Go" decision points based on impurity profiles.
Figure 1: Decision-tree workflow for validating monomer quality. Critical checkpoints prevent the use of impure monomers that would limit polymer molecular weight.
Purity Profiling Protocol (HPLC)
High purity (>99.5%) is non-negotiable for step-growth polymerization (Carothers' equation dictates that molecular weight is strictly limited by monomer purity).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient Acetonitrile (ACN) / THF.
-
Reasoning: The long alkyl chain makes the molecule highly hydrophobic; pure ACN may not elute it efficiently. THF improves solubility.
-
-
Detection: UV-Vis Diode Array at 290 nm and 340 nm (Carbazole absorption bands).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (To prevent precipitation in the column).
References
-
Blouin, N., & Leclerc, M. (2008).[2] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research.
-
Wakim, S., et al. (2008). Highly Efficient Organic Solar Cells Based on a Poly(2,7-carbazole) Derivative. Journal of Materials Chemistry.
-
Gagnon, E., & Laliberté, D. (2008).[3][4] 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E.
-
Ossila Ltd. 2,7-Dibromo-9-heptadecanylcarbazole Product Specification.
Sources
Carbazole Derivatives: A Dual-Frontier Scaffold for Therapeutic and Optoelectronic Innovation
Topic: Potential Research Applications for Carbazole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in modern research due to its unique electronic properties and rigid tricyclic planarity. Its capacity for facile functionalization at the 3, 6, and 9 positions allows for fine-tuning of both bioactivity and optoelectronic performance. This guide analyzes two primary high-value applications: selective Topoisomerase II inhibition in oncology and Hole Transport Materials (HTMs) in photovoltaics , providing actionable protocols and mechanistic insights for immediate experimental application.
Part 1: Synthetic Accessibility & Core Architecture
The ubiquity of carbazole in research stems from its synthetic versatility. While transition metal-catalyzed C-N couplings (Buchwald-Hartwig) are popular for functionalization, the Fischer Indole Synthesis remains the most robust method for constructing the core skeleton from accessible precursors.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
A self-validating entry point for generating the carbazole core.
Reagents: Phenylhydrazine (1.0 eq), Cyclohexanone (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Condensation: Dissolve phenylhydrazine (10 mmol) and cyclohexanone (10 mmol) in 15 mL of glacial acetic acid.
-
Cyclization: Reflux the mixture at 118°C for 2 hours. The reaction validates itself via the precipitation of the product upon cooling or color change (typically deepens).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate (1,2,3,4-tetrahydrocarbazole) will form immediately.
-
Purification: Filter the solid and recrystallize from ethanol/water (9:1). Yields are typically >75%.
-
Aromatization (Optional): To obtain the fully aromatic 9H-carbazole, reflux the tetrahydro-intermediate with Pd/C in xylene or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.
Visualization: Synthetic Pathway
Figure 1: The Fischer Indole Synthesis pathway for generating the carbazole core, highlighting the critical sigmatropic rearrangement step.
Part 2: Oncology Applications (Topoisomerase II Inhibition)[1][2]
Recent studies have identified specific carbazole derivatives, particularly 3,6-di(2-furyl)-9H-carbazole , as catalytic inhibitors of Human Topoisomerase IIα (Topo IIα).[1][2][3][4] Unlike "poisons" (e.g., etoposide) that stabilize DNA cleavage complexes and cause severe genotoxicity, catalytic inhibitors block the ATP hydrolysis or DNA binding steps, offering a potentially safer therapeutic index [1].
Mechanism of Action
The planar carbazole moiety acts as a DNA intercalator, while substituents at the 3 and 6 positions extend into the enzyme's binding pocket, sterically hindering the ATP-dependent clamp closure required for DNA strand passage.
Experimental Protocol: pBR322 DNA Relaxation Assay
Standard validation workflow for Topo II inhibition.
Objective: Determine if a carbazole derivative inhibits the ability of Topo II to relax supercoiled plasmid DNA.
-
Preparation: Prepare a reaction mixture (20 µL) containing:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NaCl (120 mM), MgCl2 (10 mM), ATP (2 mM), DTT (0.5 mM)
-
Supercoiled pBR322 plasmid DNA (0.3 µg)
-
Human Topo IIα enzyme (1 unit)
-
Test Compound (Carbazole derivative) at graded concentrations (0.1 - 100 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 2 µL of 10% SDS and proteinase K (50 µg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme.
-
Analysis: Load samples onto a 1% agarose gel (TAE buffer). Run at 2-3 V/cm for 3-4 hours.
-
Visualization: Stain with ethidium bromide.
Visualization: Mechanism of Inhibition
Figure 2: Mechanistic interference of carbazole derivatives with Topoisomerase IIα, preventing ATP-dependent DNA relaxation.
Part 3: Neuroprotective Applications (Alzheimer's Disease)
Carbazole derivatives are being engineered as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's. The strategy targets Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[6][7][8] The goal is dual-binding: the carbazole core binds the catalytic active site (CAS), while a flexible linker with a peripheral group binds the peripheral anionic site (PAS), preventing Acetylcholine hydrolysis and Amyloid-β aggregation [2].
Comparative SAR Data (Recent Derivatives)
The following table summarizes Structure-Activity Relationship (SAR) data for carbazole hybrids compared to the standard drug Tacrine.
| Compound Class | R-Substituent (N9 position) | Target Selectivity | IC50 (AChE) | Mechanism Note |
| Tacrine (Standard) | N/A | AChE/BChE | ~0.20 µM | Hepatotoxic side effects. |
| Carbazole-Oxazolone | Benzyl linker | AChE Selective | 0.36 µM | Moderate CAS/PAS binding [3]. |
| Carbazole-Tacrine Hybrid | Alkyl diamine linker | Dual AChE/BChE | 0.05 µM | High potency; linker length (n=4-6) is critical. |
| N-Substituted Carbazole | Propargyl group | MAO-B / AChE | 1.20 µM | Neuroprotective + Anti-oxidant activity. |
Part 4: Optoelectronic Applications (Hole Transport Materials)
Beyond biology, carbazoles are critical in Perovskite Solar Cells (PSCs) . They serve as Hole Transport Materials (HTMs) to replace the expensive and unstable Spiro-OMeTAD. The nitrogen atom in the carbazole ring donates electrons, creating a stable radical cation that facilitates hole hopping [4].
Key Design Parameters
-
HOMO Level: Must align with the valence band of the perovskite (approx -5.4 eV) for efficient hole extraction.
-
Thermal Stability: Glass transition temperature (
) > 100°C is required for device longevity. -
Structure: 3,6-substitution with methoxy-triphenylamine groups improves hole mobility (
) and solubility.
Visualization: Photovoltaic Device Architecture
Figure 3: Layered architecture of a Perovskite Solar Cell, illustrating the critical role of the carbazole HTM layer in charge extraction.
References
-
Olszewski, M., et al. (2024). "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition."[9] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Besli, N., et al. (2025).[8] "Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors." Bioorganic Chemistry.
-
Cavas, L., et al. (2017). "Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones." Medicinal Chemistry Research.
-
Almalki, A., et al. (2023). "Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell." ACS Omega.
-
Shaikh, S., et al. (2020). "Synthesis and Biological Evaluation of Novel Carbazole Hybrids as Promising Antimicrobial Agents." Anti-Infective Agents.
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- 2. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Efficiency Buchwald-Hartwig Amination of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
[1]
Executive Summary & Application Context
This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole .
This specific substrate is a critical building block in the synthesis of Hole Transport Materials (HTMs) for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The 2,7-functionalization pattern allows for extended conjugation length favorable for charge transport, while the bulky heptadecan-9-yl (swallow-tail) substituent ensures excellent solubility in non-chlorinated solvents (e.g., toluene, xylene) without disrupting the
Primary Challenges Addressed:
-
Double Amination: Achieving quantitative conversion at both the 2- and 7-positions without stopping at the mono-aminated intermediate.
-
Dehalogenation: Suppressing the competing hydrodehalogenation pathway common in electron-rich carbazole substrates.[1]
-
Purification: Removing residual palladium to <50 ppm, a strict requirement for semiconductor device performance.[1]
Strategic Analysis: Reaction Design
The success of this reaction hinges on the interplay between the catalyst resting state and the oxidative addition rate.
Catalyst & Ligand Selection
For sterically demanding bis-aminations of carbazoles, "hot" sources of Pd(0) are required.[1]
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) [Pd
(dba) ] is preferred over Pd(OAc) .[1] Pd(OAc) requires reduction in situ (consuming amine or phosphine), which introduces variability.[1] Pd (dba) provides immediate access to the Pd(0) cycle.[1] -
Ligand: Tri-tert-butylphosphine (P(
-Bu) ) is the gold standard for this substrate.[1] Its high electron density facilitates oxidative addition into the electron-rich carbazole-Br bond, while its steric bulk promotes the reductive elimination of the bulky triarylamine product.-
Alternative:XPhos or RuPhos are excellent second-line choices if the amine partner is exceptionally sterically hindered (e.g., diarylamines with ortho-substituents).[1]
-
Base & Solvent[1][2][3]
-
Base: Sodium tert-butoxide (NaO
Bu) .[1] Its moderate strength is sufficient to deprotonate the amine upon coordination to Pd, driving the catalytic turnover.[1] -
Solvent: Anhydrous Toluene or o-Xylene .[1] Non-polar aromatic solvents minimize chelation effects and support the high temperatures (80–110 °C) required to drive the second amination event.
Stoichiometry Table
Target: Synthesis of Bis(diarylamino)carbazole (Small Molecule HTM)
| Component | Role | Equivalents (Eq.) | Notes |
| Dibromo-Carbazole | Substrate | 1.0 | Limiting reagent.[1] |
| Secondary Amine | Nucleophile | 2.4 – 2.6 | Excess ensures complete conversion of the mono-species.[1] |
| Pd | Catalyst Precursor | 0.02 (2 mol% Pd) | Effective loading (1 mol% dimer = 2 mol% Pd).[1] |
| P( | Ligand | 0.08 – 0.10 | P:Pd ratio of ~2:1 to 4:1 stabilizes the active species.[1] |
| NaO | Base | 3.0 – 3.5 | Must be stored in a glovebox; moisture sensitive.[1] |
| Toluene | Solvent | [0.1 M] | Concentration is key; too dilute slows the 2nd coupling.[1] |
Mechanistic Workflow (Visualization)
The following diagram illustrates the double catalytic cycle required to convert the dibromo-precursor to the final diamine. Note the critical "Re-Entry" loop where the mono-aminated species acts as the substrate for the second cycle.
Figure 1: The dual catalytic cycle. The second oxidative addition (OxAdd2) is often the rate-determining step due to the increased electron density of the mono-aminated intermediate, making the C-Br bond less electrophilic.
Detailed Experimental Protocol
Phase A: Preparation (Glovebox/Schlenk Line)
Safety Note: P(
-
Glassware: Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for >2 hours. Cool under vacuum.
-
Solvent: Anhydrous Toluene must be sparged with Nitrogen/Argon for 30 minutes or taken directly from a solvent purification system (SPS).[1]
Phase B: Reaction Setup
-
Charge Solids: Under an inert atmosphere (Argon/Nitrogen), add:
-
Solvent Addition: Add anhydrous Toluene via syringe to achieve a concentration of 0.1 M relative to the dibromo-carbazole.
-
Ligand Addition: Add P(
-Bu) (10 mol% relative to substrate, or ~4-5 eq relative to Pd).[1]-
Tip: If using a 1.0 M stock solution of P(
-Bu) in toluene, this ensures accuracy and safety.[1]
-
Phase C: Execution
-
Heating: Place the flask in a pre-heated oil bath at 100°C .
-
Monitoring: Monitor by TLC or HPLC at 1 hour, 3 hours, and 12 hours.
-
Completion: The reaction typically reaches >98% conversion within 6–12 hours.[1] If the mono-substituted species persists after 12 hours, add an additional 0.5 mol% Pd catalyst and 1 mol% ligand.[1]
Phase D: Workup & Purification (Electronic Grade)
For organic electronics, metal purity is paramount.[1]
-
Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts (NaBr) and palladium black.[1] Wash the pad with toluene.[1]
-
Scavenging (Critical Step): Treat the filtrate with a Pd-scavenger (e.g., sodium diethyldithiocarbamate solution or functionalized silica like SiliaMetS® Thiol) for 1 hour at 50°C.[1]
-
Extraction: Wash the organic layer with water (3x) and brine (1x).[1] Dry over MgSO
. -
Isolation: Concentrate under reduced pressure.
-
Purification: Recrystallize from Toluene/Ethanol or purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Note: The "heptadecan-9-yl" chain imparts high solubility, so precipitation may require cooling to -20°C in alcohols.[1]
-
Troubleshooting & Optimization Logic
If the reaction fails or yields are low, follow this decision tree to diagnose the failure mode.
Figure 2: Diagnostic workflow for common Buchwald-Hartwig failures.
Key Troubleshooting Insights
-
Stalled at Mono-Substitution: This is an electronic issue. The first amine donation makes the carbazole ring more electron-rich, deactivating the second C-Br bond toward oxidative addition.
-
Fix: Switch to a more electron-rich ligand (e.g., from BINAP to P(
-Bu) or BrettPhos) or increase temperature.[1]
-
-
Hydrodehalogenation (C-Br
C-H): Often caused by -hydride elimination from the amine or solvent impurities.[1]
References
-
Buchwald-Hartwig Amination Overview
-
Synthesis of 2,7-Carbazole Derivatives
-
Ligand Effects in C-N Coupling
-
Solubility & Structural Properties of Heptadecan-9-yl Carbazoles
Application Notes and Protocols for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in Organic Solar Cells
Foreword: The Strategic Role of Carbazole Derivatives in Advancing Organic Photovoltaics
The pursuit of efficient, stable, and solution-processable organic solar cells (OSCs) has solidified the importance of carbazole-based materials. Among these, polymers derived from 2,7-disubstituted carbazoles have emerged as particularly promising electron-donating materials for bulk heterojunction (BHJ) devices.[1][2] The carbazole moiety offers a unique combination of high thermal stability, excellent hole-transporting properties, and facile functionalization at its various positions, allowing for precise tuning of optoelectronic characteristics.[3]
This guide focuses on a key building block in this class: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole . The strategic placement of bromine atoms at the 2 and 7 positions provides reactive sites for polymerization, typically through Suzuki or other cross-coupling reactions.[4][5] Critically, the bulky, branched heptadecan-9-yl side chain attached to the nitrogen atom is not merely a solubilizing group. Its structure is pivotal in disrupting intermolecular packing, which enhances solubility in common organic solvents and influences the morphology of the active layer—a key determinant of device performance.[4][6]
This document provides a comprehensive overview of the application of this monomer, from its synthesis to its use in the fabrication of high-performance organic solar cells. The protocols and insights presented are intended for researchers and professionals in materials science and organic electronics, aiming to provide both a practical guide and a deeper understanding of the structure-property relationships that govern the efficacy of these materials.
Synthesis of the Monomer: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
The synthesis of the title monomer is a two-step process involving the dibromination of carbazole followed by N-alkylation.
Synthesis of 2,7-dibromo-9H-carbazole
The initial step is the bromination of the carbazole core. While several methods exist, a common approach involves electrophilic aromatic substitution using a suitable brominating agent.
Protocol 1: Synthesis of 2,7-dibromo-9H-carbazole
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole in DMF.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while stirring at room temperature. The reaction is typically exothermic.
-
Continue stirring the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water and then with cold methanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield 2,7-dibromo-9H-carbazole as a white to off-white solid.
N-Alkylation to Yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
The second step involves the attachment of the heptadecan-9-yl side chain to the nitrogen atom of the dibrominated carbazole. This is typically achieved via a nucleophilic substitution reaction.
Protocol 2: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Materials:
-
2,7-dibromo-9H-carbazole
-
9-Bromoheptadecane
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,7-dibromo-9H-carbazole and the chosen solvent (DMSO or THF).
-
Add a strong base, such as powdered KOH or NaH (1.5-2.0 equivalents), to the suspension and stir for 30-60 minutes at room temperature to deprotonate the carbazole nitrogen.
-
Add 9-bromoheptadecane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction by slowly adding deionized water.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a viscous oil or low-melting solid.
Caption: Synthetic workflow for the target monomer.
Polymerization: Synthesis of PCDTBT
The monomer 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a crucial precursor for the synthesis of the high-performance donor polymer Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) .[1][7][8] This alternating copolymer is synthesized via a Palladium-catalyzed Suzuki cross-coupling reaction.[9]
Protocol 3: Suzuki Polymerization for PCDTBT Synthesis
Materials:
-
Monomer 1: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
-
Monomer 2: 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1][4][10]thiadiazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
-
End-capping agents (e.g., bromobenzene, phenylboronic acid)
-
Methanol
-
Hexane
-
Acetone
Procedure:
-
In a Schlenk flask, thoroughly degas the chosen anhydrous solvent (toluene or chlorobenzene) by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add Monomer 1, Monomer 2 (in equimolar amounts), the palladium catalyst Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand P(o-tol)₃ (4-8 mol%) to the flask.
-
Add the degassed solvent to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux (around 110-130 °C) and stir vigorously for 24-48 hours. The polymer will precipitate out of the solution as it forms.
-
To control the molecular weight and terminate the polymerization, add end-capping agents. First, add a small amount of phenylboronic acid and stir for 4 hours, then add bromobenzene and stir for another 4 hours.
-
Cool the mixture to room temperature and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with acetone, hexane, and finally chloroform or chlorobenzene to remove catalyst residues, oligomers, and unreacted monomers.
-
The final, high-purity PCDTBT polymer is isolated by precipitating the chloroform/chlorobenzene fraction into methanol and drying under vacuum.
Caption: PCDTBT synthesis via Suzuki polymerization.
Organic Solar Cell Fabrication and Performance
PCDTBT is typically used as the electron donor in a bulk heterojunction active layer, blended with a fullerene derivative, most commonly[6][6]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), as the electron acceptor.[1]
Device Architecture and Fabrication Protocol
A standard device architecture is presented below. Note that meticulous cleaning of the substrate and processing in an inert environment (glovebox) are critical for achieving high performance and reproducibility.
Standard Device Architecture: ITO / PEDOT:PSS / PCDTBT:PC₇₁BM / Ca / Al
Protocol 4: Fabrication of a PCDTBT:PC₇₁BM Organic Solar Cell
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083)
-
PCDTBT polymer
-
PC₇₁BM
-
Anhydrous chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to improve the work function of the ITO and remove organic residues.[7][11]
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at 3000-5000 rpm for 40-60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes in air or in a nitrogen-filled glovebox.[11]
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of PCDTBT and PC₇₁BM in anhydrous chlorobenzene. A typical concentration is 4 mg/mL of PCDTBT and 16 mg/mL of PC₇₁BM, yielding a 1:4 weight ratio.[12]
-
Dissolve the materials by stirring on a hotplate at 60-80 °C overnight in a sealed vial.
-
Cool the solution to room temperature and filter through a 0.45 µm PTFE syringe filter.
-
Transfer the substrates into an inert atmosphere (glovebox).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. A spin speed of 700-1000 rpm is often used to achieve a film thickness of 70-90 nm.[12]
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber with a base pressure < 10⁻⁶ Torr.
-
Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) as the cathode. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for Ca, 1-2 Å/s for Al).
-
-
Encapsulation:
-
For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of organic solar cells with PCDTBT donor polymer: An interlaboratory study | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 11. research.vu.nl [research.vu.nl]
- 12. ossila.com [ossila.com]
Application Notes and Protocols for the Fabrication of OLEDs with 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Introduction: The Strategic Role of Substituted Carbazoles in Advanced OLEDs
The field of organic light-emitting diodes (OLEDs) is driven by the pursuit of materials that enhance efficiency, color purity, and operational lifetime.[1] Carbazole derivatives have emerged as a cornerstone in this endeavor, valued for their robust thermal stability, excellent hole-transporting properties, and high triplet energies.[1][2] These characteristics make them exceptional candidates for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where efficient energy transfer to the emissive dopant is paramount.[1]
This application note focuses on 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a specialized carbazole derivative designed for high-performance OLEDs. The introduction of bromine atoms at the 2 and 7 positions provides reactive sites for further molecular engineering and can enhance charge transport properties.[3][4] The bulky, branched heptadecan-9-yl group attached to the nitrogen atom is a critical feature; it increases the solubility of the molecule in common organic solvents, making it highly suitable for solution-based fabrication processes like spin coating.[3] Furthermore, this sterically hindering alkyl chain can disrupt intermolecular packing in the solid state, which helps to prevent aggregation and maintain high photoluminescence quantum yields in thin films.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals (where OLEDs may be used in screening or diagnostic devices) on the synthesis of this key building block and its application in the fabrication of OLED devices via both solution-processing and vacuum thermal evaporation techniques.
Part 1: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
The synthesis is a two-step process: first, the creation of the 2,7-dibromocarbazole core, followed by its N-alkylation to attach the heptadecan-9-yl chain.
Step 1.1: Synthesis of 2,7-dibromo-9H-carbazole Precursor
The synthesis of the 2,7-dibromocarbazole core is achieved via a Cadogan reductive cyclization of 2-nitro-4,4'-dibromobiphenyl.[6][7] This method is advantageous for its functional group tolerance and regioselective control.
Protocol:
-
Nitration of 4,4'-dibromobiphenyl:
-
In a round-bottom flask, dissolve 4,4'-dibromobiphenyl in a suitable solvent such as 1,2-dichloroethane.
-
Add a catalytic amount of an aluminum or iron salt (e.g., AlCl₃ or FeCl₃).
-
Heat the mixture to reflux (approximately 80-84°C).
-
Slowly add dilute nitric acid dropwise. The molar ratio of 4,4'-dibromobiphenyl to nitric acid should be approximately 1:1.5 to 1:2.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
After cooling, perform a liquid-liquid extraction and purify the crude product by recrystallization to obtain 2-nitro-4,4'-dibromobiphenyl.
-
-
Cadogan Reductive Cyclization:
-
In a dry, nitrogen-purged flask, dissolve the 2-nitro-4,4'-dibromobiphenyl intermediate in an appropriate high-boiling solvent like o-dichlorobenzene.
-
Add a deoxygenating agent, such as triphenylphosphine (PPh₃), in a molar ratio of approximately 1:2.5 (nitro compound:phosphine).
-
Heat the reaction mixture to 180°C for several hours (typically 3-5 hours).[8]
-
Monitor the reaction's completion via thin-layer chromatography (TLC).
-
Once complete, cool the mixture and purify the product using silica gel column chromatography to yield pure 2,7-dibromo-9H-carbazole.
-
Step 1.2: N-Alkylation of 2,7-dibromo-9H-carbazole
The final step is the attachment of the heptadecan-9-yl side chain to the nitrogen atom of the carbazole core. This is a nucleophilic substitution reaction.
Protocol:
-
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 2,7-dibromo-9H-carbazole and a strong base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
-
Add 9-bromoheptadecane (the corresponding alkyl halide) to the mixture.
-
For enhanced reactivity, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added.
-
-
Reaction Execution:
-
Heat the mixture, for instance to 80°C, and stir for several hours until TLC indicates the consumption of the starting carbazole. Microwave-assisted heating can significantly reduce reaction times.[9][10]
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.
-
-
Purification:
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate gradient), to yield the final product, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, as a white to off-white solid.[3]
-
Part 2: OLED Fabrication Protocols
Two primary methods for OLED fabrication are detailed below: solution processing via spin coating, which leverages the enhanced solubility of our target molecule, and the industry-standard vacuum thermal evaporation.
Protocol 2.1: Solution-Processed (Spin-Coated) OLED Fabrication
This method is ideal for rapid prototyping and benefits from the solubility imparted by the heptadecan-9-yl group.
Workflow Diagram:
Caption: Workflow for solution-processed OLED fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning (Critical for Performance):
-
Place pre-patterned Indium Tin Oxide (ITO) glass substrates in a substrate rack.
-
Sonicate sequentially in a cleaning solution (e.g., 1% Hellmanex™ III in deionized water), deionized water, and isopropyl alcohol (IPA), typically for 15 minutes each.[11][12]
-
After the final sonication, thoroughly rinse with deionized water and dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately treat the cleaned substrates with UV-ozone for 10-15 minutes to remove residual organic contaminants and increase the work function of the ITO for efficient hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the substrates to a nitrogen-filled glovebox.
-
Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin coating. A typical recipe is to spin at 4000-6000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.[13]
-
Anneal the substrates on a hotplate at 110-130°C for 15 minutes to remove residual water.[11]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, and a suitable phosphorescent or TADF emitter (e.g., Ir(ppy)₃ for green emission, FIrpic for blue) in an organic solvent like toluene or chlorobenzene. The doping concentration of the emitter is critical and typically ranges from 5-20 wt%.
-
Spin coat the EML solution onto the PEDOT:PSS layer. The spin speed and time must be optimized to achieve the desired film thickness (typically 40-60 nm).
-
Anneal the film to remove the solvent, typically at 80-100°C for 20 minutes inside the glovebox.
-
-
Electron Transport and Cathode Layers (Evaporation):
-
Transfer the substrates to an interconnected vacuum thermal evaporator.
-
Deposit the Electron Transport Layer (ETL), for example, Tris-(8-hydroxyquinoline)aluminum (Alq₃), to a thickness of 20-40 nm.[14]
-
Deposit a thin (0.5-1 nm) Electron Injection Layer (EIL) of lithium fluoride (LiF).[14]
-
Finally, deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Protocol 2.2: Vacuum Thermal Evaporation (VTE) OLED Fabrication
VTE is the dominant method for commercial OLED production, offering precise control over film thickness and purity.[6]
Workflow Diagram:
Caption: Workflow for vacuum thermal evaporation OLED fabrication.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean and UV-ozone treat the ITO substrates as described in Protocol 2.1.
-
Load the substrates into the substrate holder of a high-vacuum thermal evaporation chamber.
-
-
Material Loading:
-
Load high-purity (sublimed grade) organic materials and metals into separate crucibles within the chamber. For a typical device, this would include a HIL, a Hole Transport Layer (HTL), the host and emitter for the EML, an ETL, an EIL, and the cathode material.
-
-
Vacuum Pump-Down:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to ensure a long mean free path for evaporated molecules and minimize contamination.[15]
-
-
Sequential Layer Deposition:
-
Deposit the layers sequentially by resistively heating the corresponding crucibles.[16] The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance. A typical device stack could be:
-
HIL: 10 nm of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).
-
HTL: 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
EML: 30 nm of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole co-evaporated with a phosphorescent emitter (e.g., 8 wt% Ir(ppy)₃). The deposition rates are controlled to achieve the desired doping ratio.
-
ETL: 30 nm of Alq₃.
-
EIL: 1 nm of LiF.
-
Cathode: 120 nm of Al.
-
-
-
Device Completion:
-
Vent the chamber with nitrogen gas and transfer the fabricated devices into a glovebox for encapsulation as described previously.
-
Part 3: Material and Device Characterization
Thorough characterization is essential to validate the material properties and device performance.
Material Properties
The photophysical and electrochemical properties of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole are critical for its function as a host material.
| Property | Typical Value Range for Carbazole Hosts | Significance |
| HOMO Level | -5.2 to -6.1 eV[2][17] | Determines the energy barrier for hole injection from the HTL. |
| LUMO Level | -1.8 to -2.8 eV[1][17] | Determines the energy barrier for electron injection from the ETL. |
| Triplet Energy (ET) | > 2.8 eV[16][18] | Must be higher than the emitter's ET to ensure efficient energy transfer. |
| Glass Transition Temp (Tg) | > 120 °C[18] | High Tg indicates good morphological stability of the film. |
Device Performance Metrics
The performance of the fabricated OLEDs should be evaluated based on several key metrics.[15]
| Metric | Definition | Typical Values for Carbazole Host PhOLEDs |
| Turn-on Voltage (Von) | Voltage at which luminance reaches 1 cd/m². | 2.5 - 4.0 V[17] |
| Current Efficiency (cd/A) | Emitted light (in candela) per unit of current. | 30 - 90 cd/A (Green), 15 - 50 cd/A (Blue)[16][17][19] |
| Power Efficiency (lm/W) | Emitted light (in lumens) per unit of electrical power. | 20 - 80 lm/W (Green), 10 - 40 lm/W (Blue)[16][19] |
| External Quantum Eff. (EQE, %) | Ratio of photons emitted to electrons injected. | 15 - 30%[16][17] |
| CIE 1931 Coordinates (x, y) | Color coordinates on the chromaticity diagram. | e.g., ~ (0.3, 0.6) for Green; ~ (0.15, 0.20) for Blue[16] |
Characterization Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) connected to a photodiode to simultaneously measure the current flowing through the device and the light output as the voltage is swept.[20]
-
This data is used to calculate current efficiency, power efficiency, and EQE as a function of luminance and current density.[20][21]
-
-
Electroluminescence (EL) Spectroscopy:
-
Capture the spectrum of the emitted light using a spectrometer at a constant operating current to determine the peak emission wavelength and calculate the CIE coordinates.
-
-
Lifetime Measurement:
-
Monitor the luminance of the device over time at a constant initial brightness (e.g., 1000 cd/m²). The device lifetime is often quoted as LT₅₀, the time it takes for the luminance to decay to 50% of its initial value.
-
Conclusion and Field Insights
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole represents a strategically designed host material that bridges the gap between high performance and processability. The bulky alkyl chain is not merely for solubility; it plays a crucial role in forming stable amorphous films, a key requirement for long-lasting and uniform OLEDs.[5] Researchers will find that the choice of solvent for the EML solution significantly impacts film morphology and, consequently, device efficiency and roll-off. Toluene is often a good starting point, but exploring solvents with different boiling points and polarities, such as chlorobenzene or xylene, can lead to optimized performance. Furthermore, the doping concentration of the emitter must be carefully optimized. While higher concentrations can increase light output, they can also lead to aggregation-induced quenching and reduced device lifetime. A systematic variation of the doping ratio is a critical step in maximizing device performance. By following the detailed protocols and understanding the underlying scientific principles outlined in this note, researchers can effectively leverage this advanced carbazole derivative to fabricate next-generation, high-efficiency OLEDs.
References
-
Brunner, K., van Dijken, A., Börner, H., Bastiaansen, J. J. A. M., Kiggen, N. M. M., & Langeveld, B. M. W. (2004). Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules. Journal of the American Chemical Society, 126(19), 6035–6042. Available at: [Link]
-
Chen, X., Fu, X., Qiu, Y., & Yuan, J. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1034. Available at: [Link]
-
Freeman, A. W., & Urvoy, M. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. Available at: [Link]
- Google Patents. (n.d.). CN102875447A - Method for preparing 2,7-dibromocarbazole.
-
Grigalevicius, S., Krucaite, G., & Grazulevicius, J. V. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Materials, 14(22), 6754. Available at: [Link]
-
Grigalevicius, S., Tavgeniene, D., & Grazulevicius, J. V. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Materials, 13(23), 5472. Available at: [Link]
-
JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Retrieved from [Link]
-
Mianhong, G. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong Electronic Technology Co., Ltd. Retrieved from [Link]
-
Park, Y., Lee, H., & Lee, J. Y. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(25), 8150-8177. Available at: [Link]
-
Pereira, D. S., & Dias, F. B. (2016). Methods of Analysis of Organic Light Emitting Diodes. International Journal of Advanced Engineering, Management and Science, 2(7), 328-337. Available at: [Link]
-
ResearchGate. (2014). Current density and luminance versus voltage characteristics of OLED. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
-
ResearchGate. (2025). Study of Alq3 thermal evaporation rate effects on the OLED. Retrieved from [Link]
-
ResearchGate. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
-
Stokes, B. J., Jovanović, B., Dong, H., Richert, K. J., Riell, R. D., & Driver, T. G. (2009). A Practical Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 74(8), 3225–3228. Available at: [Link]
-
Su, S.-J., Sasabe, H., Takeda, T., & Kido, J. (2011). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. Journal of Materials Chemistry, 21(34), 12725-12731. Available at: [Link]
-
Tailor Pixels. (n.d.). How to evaluate the performance of OLED?. Retrieved from [Link]
-
Vala, M., et al. (2012). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. Polymers, 4(3), 1309-1322. Available at: [Link]
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
Zhang, Y., et al. (2018). High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices. Dyes and Pigments, 159, 56-63. Available at: [Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 21. oldcitypublishing.com [oldcitypublishing.com]
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a monomer for polymer synthesis
Application Note: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole as a Monomer for High-Performance Polymer Synthesis
Introduction: The Strategic Importance of the 2,7-Linkage
In the field of organic electronics, particularly Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs), the connectivity of the carbazole unit dictates performance.[1] While 3,6-linked polycarbazoles suffer from limited conjugation length due to the interruption of quinoid structures, 2,7-linked carbazoles maintain a fully conjugated backbone, analogous to polyfluorenes but with deeper HOMO levels (approx. -5.5 eV). This leads to higher open-circuit voltages (
The specific monomer 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (often referred to as the "swallow-tail" monomer) incorporates a branched 1-octylnonyl chain (
-
Solubility: Preventing aggregation of the rigid 2,7-conjugated backbone in common processing solvents (Chloroform, Chlorobenzene).
-
Morphology: Promoting interdigitation between polymer chains in the solid state, enhancing
- stacking and charge carrier mobility. -
Target Polymers: It is the precursor for PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a benchmark donor material in OPVs.
Monomer Specifications & Handling
Before initiating polymerization, the monomer must meet stringent purity standards to ensure high molecular weight (
| Parameter | Specification | Reason |
| Purity (HPLC) | > 99.5% | Impurities terminate chain growth in step-growth polymerization (Carothers equation). |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation or impurities. |
| Melting Point | 68–72 °C | Sharp melting point confirms crystalline purity. |
| Water Content | < 50 ppm | Water deactivates sensitive Pd catalysts and boronic esters. |
Storage: Store under Argon/Nitrogen in a desiccator at 2–8 °C. Protect from light.
Protocol A: Monomer Synthesis (Alkylation)
Context: While many researchers purchase this monomer, synthesizing it from 2,7-dibromocarbazole ensures control over the alkyl chain purity. Note: Direct bromination of N-alkylcarbazole yields the 3,6-isomer. You must start with 2,7-dibromocarbazole.[2]
Reagents:
-
2,7-Dibromo-9H-carbazole (1.0 eq)[2]
-
9-Heptadecyl-4-methylbenzenesulfonate (Tosylate) or 9-Bromoheptadecane (1.2 eq)
-
Potassium Hydroxide (KOH) (powdered, 5.0 eq) or Sodium Hydride (NaH)
-
Solvent: DMSO or DMF (Anhydrous)
-
Catalyst: 18-Crown-6 (trace, if using KOH)
Step-by-Step:
-
Dissolution: In a flame-dried 2-neck flask under
, dissolve 2,7-dibromocarbazole in anhydrous DMSO (0.5 M concentration). -
Deprotonation: Add powdered KOH and stir vigorously at room temperature for 30 minutes. The solution will darken, indicating anion formation.
-
Alkylation: Add the alkylating agent (9-heptadecyl tosylate) dropwise.
-
Reaction: Heat to 60 °C and stir for 12–24 hours. Monitor via TLC (Hexane:DCM 9:1).
-
Workup: Pour mixture into ice water. Extract with Dichloromethane (DCM). Wash organic layer with brine (
). Dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, Hexane eluent) to remove unreacted alkylating agent.
Protocol B: Suzuki-Miyaura Polycondensation (PCDTBT Synthesis)
This protocol describes the copolymerization of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole with a diboronic ester comonomer (e.g., DTBT diboronic ester).
Reaction Logic (DOT Diagram):
Figure 1: Suzuki-Miyaura Polycondensation Workflow.
Detailed Procedure:
-
Preparation (Glovebox/Schlenk Line):
-
In a 50 mL Schlenk tube, add:
-
Monomer A: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (0.500 mmol).
-
Monomer B: Comonomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole) (0.500 mmol). Stoichiometry must be exactly 1:1.
-
Catalyst:
(1.5 mol%) and (6 mol%) OR (3 mol%).
-
-
-
Solvent Addition:
-
Add degassed Toluene (10 mL).
-
Add degassed aqueous
(2M, 3 mL) or (20% in water). -
Note: Aliquat 336 (2 drops) can be added as a phase transfer catalyst if using carbonate.
-
-
Polymerization:
-
Freeze-pump-thaw (
) to remove . -
Heat to 90–95 °C with vigorous stirring for 48–72 hours. The mixture should become viscous and fluorescent (red/orange for PCDTBT).
-
-
End-Capping (Critical Step):
-
Add Phenylboronic acid (100 mg) dissolved in toluene. Stir 4 hours at 90 °C. (Caps bromide ends).
-
Add Bromobenzene (0.5 mL). Stir 4 hours at 90 °C. (Caps boronate ends).
-
Reason: Uncapped ends act as charge traps and degrade device stability.
-
Protocol C: Purification via Soxhlet Extraction
Precipitation alone traps impurities. Soxhlet extraction fractionates the polymer by molecular weight and solubility, ensuring electronic-grade purity.
Extraction Logic (DOT Diagram):
Figure 2: Soxhlet Extraction Fractionation Protocol.
Procedure:
-
Precipitation: Pour the cooled reaction mixture dropwise into 300 mL of stirring Methanol (with 5 mL HCl to protonate/remove bases). Filter the solid.[3][4]
-
Loading: Place the solid polymer into a cellulose Soxhlet thimble.
-
Extraction Sequence:
-
Methanol (24h): Removes inorganic salts and polar impurities.
-
Acetone (24h): Removes unreacted monomers and catalyst ligands.
-
Hexane (24h): Removes low molecular weight oligomers (essential for high hole mobility).
-
Chloroform (or Chlorobenzene): The polymer should dissolve here. Extract until the wash is colorless.
-
-
Recovery: Concentrate the Chloroform fraction to ~20 mL and re-precipitate in Methanol. Filter and dry under vacuum at 50 °C for 24 hours.
Characterization & Quality Control
| Technique | Parameter | Target Values (for PCDTBT analogs) |
| GPC (HT-GPC) | 20,000 – 50,000 Da | |
| PDI ( | 1.8 – 2.5 | |
| UV-Vis (Film) | 550–570 nm (Broad absorption) | |
| Bandgap ( | ~1.88 eV | |
| NMR ( | Purity | Broad peaks (aromatic region) indicate polymer; sharp peaks indicate oligomers/monomers (Fail). |
Troubleshooting Guide:
-
Low Mw (
kDa): Usually caused by impure monomers (check HPLC) or wet solvents. Ensure strict 1:1 stoichiometry. -
Insolubility: If the polymer doesn't dissolve in Chloroform, the alkyl chain density may be too low, or cross-linking occurred (avoid temperatures >110 °C during synthesis).
-
Black specks: Palladium residues.[1][5] Use a scavenger resin (e.g., diethylammonium dithiocarbamate) or wash with aqueous sodium diethyldithiocarbamate during workup.
References
-
Blouin, N., Michaud, A., & Leclerc, M. (2007). A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells. Advanced Materials, 19(17), 2295-2300. Link
-
Iraqi, A., & Wataru, I. (2004). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers.[5] Chemistry of Materials, 16(3), 442–448. Link
-
Beaupré, S., & Leclerc, M. (2013). PCDTBT: En Route for High Performance Polymer Solar Cells. Journal of Materials Chemistry A, 1, 11097-11105. Link
-
Sakaguchi, K., et al. (2017). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 9(12), 656. Link
Sources
The Versatile Building Block: Application Notes for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in Organic Electronics
Introduction: Unveiling a Key Player in Organic Electronics
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are paramount. Among the plethora of molecular scaffolds, carbazole derivatives have emerged as a critical class of compounds, prized for their robust thermal stability, excellent charge transport characteristics, and versatile functionalization chemistry.[1][2][3] This document provides a comprehensive guide to the applications of a particularly promising derivative: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole .
This specialized molecule is distinguished by two key structural features: the 2,7-dibromo substitution on the carbazole core and the bulky, branched heptadecan-9-yl aliphatic chain at the 9-position. The bromine atoms serve as reactive handles for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the construction of complex conjugated polymers and small molecules.[4][5] The heptadecan-9-yl group imparts excellent solubility in common organic solvents, a crucial attribute for solution-based fabrication techniques that are central to cost-effective, large-area organic electronic device manufacturing.[6]
These structural attributes make 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole a versatile precursor for a range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host materials, hole-transporting materials (HTMs), and emissive materials.[1][7]
-
Organic Photovoltaics (OPVs): As a precursor for electron-donating polymers in the active layer of solar cells.[6][8][9]
-
Perovskite Solar Cells (PSCs): As a constituent of novel hole-transporting materials.[10][11][12]
This guide will delve into the specific applications of this compound, providing detailed protocols and insights for researchers and professionals in the field.
Core Properties and Advantages
The utility of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in organic electronics stems from a unique combination of physical and chemical properties.
| Property | Advantage in Organic Electronics |
| 2,7-Dibromo Functionalization | Provides two reactive sites for facile chemical modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to synthesize a wide array of conjugated materials. |
| High Solubility | The bulky, branched heptadecan-9-yl side chain disrupts intermolecular packing, leading to excellent solubility in common organic solvents (e.g., toluene, chloroform, chlorobenzene), which is ideal for solution-based processing techniques like spin-coating and printing.[6] |
| Carbazole Core | The carbazole moiety is known for its good hole-transporting properties and high triplet energy, making it a suitable building block for host materials in phosphorescent OLEDs.[1] |
| Thermal Stability | Carbazole-based materials generally exhibit high thermal stability, contributing to the operational lifetime and reliability of organic electronic devices.[6] |
Application in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a foundational material for creating high-performance components, particularly host materials for the emissive layer. The wide bandgap and high triplet energy of the carbazole core are instrumental in confining excitons within the emissive guest molecules, leading to efficient light emission.
Protocol: Synthesis of a Carbazole-Based Host Material via Suzuki-Miyaura Coupling
This protocol outlines a representative synthesis of a more complex host material using 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as the starting material.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the target molecule.
Materials:
-
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1 equivalent), the chosen arylboronic acid (2.2 equivalents), and the base (e.g., K₂CO₃, 4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-9-(heptadecan-9-yl)-9H-carbazole.
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple OLED device using a host material synthesized from 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole.
Device Architecture:
Caption: A typical multi-layer OLED device structure.
Procedure:
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Preparation: Prepare a solution of the synthesized carbazole-based host material and a phosphorescent guest emitter (e.g., Ir(ppy)₃) in a suitable organic solvent (e.g., chlorobenzene).
-
EML Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer and anneal according to the material's specifications.
-
Electron Transport and Injection Layers: Sequentially deposit an electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) by thermal evaporation under high vacuum (<10⁻⁶ Torr).[7]
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) by thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Application in Organic Photovoltaics (OPVs)
In OPVs, polymers derived from 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole can serve as the electron-donating material in the bulk heterojunction (BHJ) active layer.[8][9] The 2,7-linkage in the resulting polymers provides a high degree of conjugation along the polymer backbone, which is beneficial for charge transport.[4]
Protocol: Synthesis of a 2,7-Carbazole-Based Polymer for OPVs
This protocol outlines the synthesis of a copolymer using 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole and a suitable comonomer.
Polymerization Workflow:
Caption: Synthesis of a donor-acceptor copolymer for OPVs.
Procedure:
-
Monomer Preparation: Ensure both 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole and the comonomer (e.g., a distannylated electron-accepting unit) are of high purity.
-
Reaction Setup: In a reaction vessel, dissolve the two monomers in an anhydrous, degassed solvent like toluene or chlorobenzene under an inert atmosphere.
-
Catalyst Addition: Add a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like P(o-tol)₃.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and allow it to react for 24-72 hours.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. The polymer can be further purified by Soxhlet extraction to remove catalyst residues and oligomers.
Representative Performance of Carbazole-Based OPVs
| Polymer Type | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF |
| 2,7-Carbazole-alt-Benzothiadiazole | 5-7 | 0.8-0.9 | 10-14 | 0.6-0.7 |
| 2,7-Carbazole-alt-Diketopyrrolopyrrole | 6-8 | 0.7-0.8 | 12-16 | 0.65-0.75 |
Note: PCE = Power Conversion Efficiency, V_oc = Open-Circuit Voltage, J_sc = Short-Circuit Current Density, FF = Fill Factor. These are representative values and the actual performance will depend on the specific comonomer, device architecture, and fabrication conditions.
Application in Perovskite Solar Cells (PSCs)
Carbazole derivatives are also being explored as hole-transporting materials (HTMs) in perovskite solar cells, offering an alternative to the commonly used spiro-OMeTAD. The ease of modifying the carbazole core allows for fine-tuning of the energy levels to match the perovskite layer, facilitating efficient hole extraction.[10][11] Materials derived from 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole can be designed to have high hole mobility and form stable, uniform films.
Conclusion and Future Outlook
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole stands out as a highly valuable and versatile building block in the field of organic electronics. Its unique combination of reactive handles for chemical modification and excellent solubility makes it a key precursor for a new generation of high-performance materials for OLEDs, OPVs, and PSCs. The protocols and data presented in this guide serve as a starting point for researchers and developers to harness the potential of this promising molecule. Future research will likely focus on the development of novel copolymers and small molecules derived from this precursor with even more precisely tuned properties, pushing the boundaries of organic electronic device performance and stability.
References
Sources
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- 5. Yoneda Labs [yonedalabs.com]
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- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 11. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole in Cross-Coupling Reactions
Molecule Profile: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
Introduction: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a key building block in the synthesis of advanced organic materials. The carbazole core provides a rigid, planar structure with excellent thermal stability and hole-transporting properties. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, conjugated molecules. The bulky, branched heptadecan-9-yl group attached to the nitrogen atom is crucial for ensuring solubility in common organic solvents, a frequent challenge with large, planar aromatic systems. This unique combination of features makes the title compound highly valuable for creating materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.[1][2]
Key Reactive Sites: The C-Br bonds at the 2 and 7 positions are the primary sites for functionalization via cross-coupling chemistry.
Molecular Formula: C₂₉H₄₁Br₂N Molecular Weight: 563.46 g/mol CAS Number: 955964-73-5[3]
General Handling and Safety
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is required. The material is for research and development purposes only.[3] All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure reproducibility.
Application Note I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4] For 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, this reaction is ideal for extending the π-conjugated system by introducing new aryl or vinyl groups, thereby tuning the optoelectronic properties of the final molecule.
Principle & Mechanistic Considerations
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the carbazole.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more reactive borate complex.[5][6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation or homocoupling.[9]
Detailed Protocol: Synthesis of a 2,7-Diaryl-9-(heptadecan-9-yl)-9H-carbazole
This protocol describes a general procedure for the double Suzuki-Miyaura coupling.
Diagram of Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Reagents & Quantities:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
|---|---|---|---|---|
| 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole | 563.46 | 1.0 | 563 mg | Starting Material |
| Arylboronic Acid | - | 2.5 (2.5 eq) | - | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | 58 mg | Catalyst |
| K₂CO₃ (2M aq. solution) | 138.21 | 4.0 (4.0 eq) | 2.0 mL | Base |
| Toluene | - | - | 15 mL | Solvent |
| 1,4-Dioxane | - | - | 5 mL | Co-Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1.0 mmol), the desired arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with high-purity nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene (15 mL) and degassed 1,4-dioxane (5 mL) via syringe. The use of a co-solvent like dioxane can improve the solubility of reagents.
-
Base Addition: Add the 2M aqueous potassium carbonate solution (2.0 mL) via syringe. The biphasic mixture requires vigorous stirring to facilitate phase transfer.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[10] This is particularly useful for synthesizing hole-transporting materials, where carbazole units are linked to other amine-containing aromatic moieties. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.
Principle & Mechanistic Considerations
The catalytic cycle is similar to the Suzuki coupling but differs in the transmetalation step.
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[11]
Key Factors for Success:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial. They promote reductive elimination and prevent catalyst decomposition.[10][12]
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine without competing as a nucleophile.[12][13]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[13]
Detailed Protocol: Synthesis of a 2,7-Diamino-9-(heptadecan-9-yl)-9H-carbazole Derivative
This protocol outlines a general procedure for a double Buchwald-Hartwig amination.
Catalytic Cycle Diagram:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Reagents & Quantities:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
|---|---|---|---|---|
| 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole | 563.46 | 1.0 | 563 mg | Starting Material |
| Arylamine | - | 2.5 (2.5 eq) | - | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18 mg | Palladium Precursor |
| XPhos | 476.62 | 0.08 (8 mol%) | 38 mg | Ligand |
| NaOtBu | 96.10 | 3.0 (3.0 eq) | 288 mg | Base |
| Toluene (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add sodium tert-butoxide (3.0 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: In the same tube, add 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (1.0 mmol), the desired arylamine (2.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and XPhos (0.08 mmol).
-
Sealing and Solvent Addition: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (20 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel. A short plug of silica may be sufficient to remove baseline catalyst residues. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) can also be effective.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
-
2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. PubMed Central (PMC), NIH.[Link]
-
2,7-Dibromo-9-octyl-9H-carbazole. PubMed Central (PMC), NIH.[Link]
-
2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry.[Link]
-
Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. ACS Publications.[Link]
-
2,7-Dibromo-9-octyl-9H-carbazole. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.[Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. PubMed.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).[Link]
-
Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).[Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.[Link]
-
Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Semantic Scholar.[Link]
-
Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate.[Link]
-
Buchwald–Hartwig amination between 9H-carbazol-2-yl... ResearchGate.[Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie.[Link]
-
Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.[Link]
-
Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate.[Link]
-
Suzuki cross-coupling reaction. YouTube.[Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube.[Link]
-
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PubMed Central (PMC), NIH.[Link]
-
5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI.[Link]
-
2, 7-Dibromo-9-(9-heptadecyl)carbazole, min 98% (HPLC), 1 gram. CP Lab Safety.[Link]
Sources
- 1. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. calpaclab.com [calpaclab.com]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
Welcome to the Advanced Materials Purification Hub. Ticket ID: #PUR-CBZ-27-SW Status: Open Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Executive Summary
You are dealing with 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (also known as N-(1-octylnonyl)-2,7-dibromocarbazole).
Crucial Structural Context: Unlike simple linear alkyl carbazoles (e.g., N-octyl), this molecule features a "swallow-tail" (branched) secondary alkyl chain . This structural feature is designed to maximize solubility in organic solvents for solution-processable photovoltaics (like PCDTBT synthesis).
-
The Consequence: Its high solubility makes standard recrystallization difficult.
-
The Challenge: The steric hindrance of the secondary carbon makes the synthesis prone to elimination side reactions, generating alkene impurities that are difficult to separate from the product due to similar polarity.
Module 1: Pre-Purification Diagnostics
User Question: "My crude product is a dark, viscous oil. Is this normal, or have I failed the synthesis?"
Technical Insight: It is likely normal, but "dark" implies oxidation or residual iodine (if alkyl iodide was used). The pure compound is often a white to off-white solid with a low melting point, or a very viscous colorless oil depending on the exact purity and temperature.
The "Elimination" Trap: Because you likely used a secondary alkylating agent (e.g., 9-heptadecyl tosylate or bromide) with a base, a major byproduct is heptadecene (alkene) formed via E2 elimination. This alkene is non-polar and oils out with your product.
Diagnostic Workflow (Graphviz)
Caption: Figure 1. TLC diagnostic logic for identifying the three primary components in the crude mixture.
Module 2: Column Chromatography (The Workhorse)
User Question: "I tried running a column with Hexane/DCM, but the product co-elutes with the impurities. What is the correct mobile phase?"
Protocol: The "swallow-tail" chain makes the molecule extremely non-polar. Standard gradients for linear carbazoles move this compound too fast.
Optimized Stationary Phase: Silica Gel (230–400 mesh).
Optimized Mobile Phase: 100% Petroleum Ether (or Hexane)
Step-by-Step Guide:
-
Pack the column with 100% Petroleum Ether (PE).
-
Load the crude oil. If it's too viscous, dissolve in the minimum amount of DCM, load, and evaporate the DCM onto the silica before adding the mobile phase (Dry Loading is recommended).
-
Flush with 100% PE (2–3 column volumes).
-
What this does: This removes the heptadecene (alkene byproduct) and excess alkyl bromide. These move with the solvent front.[1]
-
-
Gradient: Slowly introduce DCM (start at 1%, move to 5%).
-
Observation: The product will elute shortly after the non-polar impurities.
-
-
Stop: Unreacted 2,7-dibromocarbazole (NH-form) is much more polar and will remain at the top of the column unless you push to >30% DCM.
Troubleshooting Table: Chromatographic Behavior
| Fraction | TLC (Hexane) | Component | Action |
| F1 | Rf ~ 0.95 | Heptadecene / Alkyl Halide | Discard (Chemical Waste) |
| F2 | Rf ~ 0.35 | Target Product | Collect & Concentrate |
| F3 | Rf ~ 0.05 | Mono-bromo species (rare) | Discard |
| Column Top | Rf = 0.00 | Unreacted 2,7-dibromocarbazole | Recover with 100% THF if needed |
Module 3: Recrystallization (The "Oiling Out" Problem)
User Question: "I tried recrystallizing from ethanol, but it just forms a milky emulsion or oils out at the bottom. How do I get crystals?"
Root Cause: The large hydrophobic "swallow-tail" (C17 chain) prevents the orderly packing required for easy crystallization, especially in polar protic solvents like ethanol. The melting point is likely near room temperature (or slightly above), meaning "oiling out" is thermodynamically favored over crystallization if the temperature drops too fast.
The "Dual-Solvent" Solution: You need a system that solubilizes the aromatic core but precipitates the alkyl chain upon cooling.
Recommended Solvent System: Isopropanol (IPA) / Hexane or Ethanol / Toluene .
Protocol (IPA/Hexane Method):
-
Dissolve the oily product in a minimum amount of Hexane (or Toluene) at room temperature.
-
Slowly add Isopropanol (IPA) until the solution turns slightly turbid.
-
Add just enough Hexane to make it clear again.
-
Cool Slowly: Place the flask in a water bath at 40°C and let it cool to room temperature naturally. Do not put it directly in the freezer.
-
Freezing: Once room temp is reached, move to 4°C, then -20°C.
-
Harvest: Cold filtration.
Why this works: The Hexane keeps the aliphatic tail happy, preventing oiling out, while the cooling IPA forces the aromatic carbazole cores to stack (π-π stacking), driving crystallization.
Module 4: Analytical Verification
User Question: "How do I confirm I have the correct isomer and not a mixture?"
NMR Signature (1H NMR in CDCl3): You must look for the specific signal of the proton at the branching point (N-CH).
-
The "Swallow-Tail" Proton: Look for a multiplet around 4.4 – 4.6 ppm (1H).
-
Note: If you see a triplet at ~4.2 ppm, you might have the linear isomer (if impure starting material was used) or unreacted starting material. The branched CH is distinctively shifted and splits into a multiplet due to the two adjacent CH2 groups.
-
-
Aromatic Region: Distinct doublets and singlets for the 2,7-dibromo pattern (usually 7.2 – 8.0 ppm).
-
Aliphatic Region: Massive integration for the alkyl chain (0.8 – 2.3 ppm).
Impurity Flow Diagram
Caption: Figure 2. Step-by-step impurity removal showing the fate of specific byproducts.
FAQs
Q: Can I use vacuum distillation to purify this? A: No. The molecular weight (approx. 563 g/mol ) is too high. You will likely decompose the alkyl chain or debrominate the ring before you reach a boiling point, even under high vacuum.
Q: Why is the yield lower than expected (<60%)? A: The steric bulk of the "swallow-tail" secondary alkylating agent makes the SN2 substitution slow. The competing E2 elimination (forming heptadecene) consumes your alkylating agent.
-
Fix: Use a larger excess of the alkylating agent (1.5 – 2.0 equiv) and ensure strictly anhydrous conditions to prevent hydroxide formation (which favors elimination).
Q: Is the product light sensitive? A: Yes, brominated aromatics can undergo photodebromination over time. Store the purified solid/oil in amber vials wrapped in foil, under Argon/Nitrogen.
References
-
Blouin, N., & Leclerc, M. (2008).[2] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research.
- Relevance: Defines the standard synthesis and importance of the 2,7-carbazole monomers and the solubility effects of the alkyl chains.
-
Dierschke, F., et al. (2006). Synthesis and properties of 2,7-linked carbazole trimers. Synthetic Metals.
- Relevance: Provides protocols for bromination and alkyl
-
Wakim, S., et al. (2009). Organic Microelectronics: Design, Synthesis, and Characterization of 2,7-Carbazole Derivatives. Chemistry of Materials.
- Relevance: Detailed experimental data on the purification of "swallow-tail" carbazole deriv
Sources
Technical Support Center: Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Ticket ID: OPV-SYN-27DB Subject: Troubleshooting yield and purity issues in 2,7-carbazole monomer synthesis. Status: Active Guide Applicable For: PCDTBT precursors, Organic Photovoltaic (OPV) material synthesis.
Introduction: The "Swallow-Tail" Challenge
You are likely synthesizing this molecule as a precursor for low-bandgap polymers like PCDTBT .[1] The specific alkyl chain—heptadecan-9-yl —is a "swallow-tail" secondary alkyl group designed to maximize solubility without disrupting
The Central Problem: Unlike standard primary alkylations (e.g., octyl, 2-ethylhexyl), attaching a massive secondary alkyl chain to the carbazole nitrogen creates a severe steric bottleneck. This guide addresses the two critical failure points:
-
Regiochemical Purity: Accidentally synthesizing the 3,6-isomer instead of the 2,7-isomer.
-
Alkylation Failure: The competition between Substitution (
) and Elimination ( ).
Module 1: The Core Synthesis (Regioselectivity)
Symptom: "I tried brominating 9-(heptadecan-9-yl)carbazole directly, but the NMR coupling constants don't match the literature."
Root Cause: Electrophilic Aromatic Substitution Rules
You cannot synthesize the 2,7-dibromo core via direct bromination of carbazole. The carbazole ring is electron-rich; electrophilic attack (using NBS or
-
Direct Bromination Result: 3,6-dibromo-9-(heptadecan-9-yl)-9H-carbazole (Useless for PCDTBT).
-
Required Route: You must synthesize the pre-brominated core before alkylation using the Cadogan Ring Closure .
Protocol: The Cadogan Route
To guarantee 2,7-regiochemistry, you must start with a biphenyl precursor.[2]
-
Nitration: 4,4'-dibromobiphenyl
4,4'-dibromo-2-nitrobiphenyl.[2] -
Cadogan Cyclization: 4,4'-dibromo-2-nitrobiphenyl
2,7-dibromo-9H-carbazole.
Troubleshooting The Cadogan Step
| Issue | Observation | Fix |
| Incomplete Cyclization | Yellow impurity in product; extra peaks in aromatic region. | The nitro-group reduction failed. Increase reaction time (12h+) or switch from |
| Debromination | Mass spec shows mono-bromo species ( | Reaction temperature too high (>200°C) or reaction ran too long. Keep temp strictly controlled. |
Module 2: The Alkylation Bottleneck (The Secondary Carbon)
Symptom: "My yield is stuck at 30-40%. I see a large amount of oily byproduct that is hard to separate."
The Mechanism: vs. Competition
This is the most difficult step. You are forcing a bulky nucleophile (carbazole anion) to attack a sterically hindered secondary carbon (C9 of the heptadecane chain).
-
Desired Reaction (
): Carbazole-N attacks C9-Br. -
Side Reaction (
): Base attacks the -proton of the alkyl chain. -
Result: The alkyl bromide converts to 8-heptadecene (olefin), leaving unreacted carbazole.
Figure 1: The competition between substitution and elimination during secondary alkylation.
Optimization Protocol
1. Reagent Selection (The Tosylate Switch)
Do not use 9-bromoheptadecane if possible. The bromide is a poorer leaving group and requires harsher conditions that favor elimination.
-
Recommendation: Convert 9-heptadecanol to 9-heptadecyl-p-toluenesulfonate (Tosylate) .
-
Why? Tosylates are better leaving groups (
times more reactive than bromide), allowing the reaction to proceed at lower temperatures, suppressing the pathway.
2. Base & Solvent System
Avoid NaH if you are struggling with elimination. While strong, it is also a strong base that promotes E2.
-
System A (Standard): NaH (3-4 eq) in DMF/THF.
-
Risk:[3] High elimination.
-
Fix: Keep temp < 60°C. Add crown ether (18-crown-6) to increase nucleophilicity of the carbazole without increasing basicity.
-
-
System B (Recommended): KOH (powdered) in DMSO.
3. Stoichiometry
Since the alkylating agent will be consumed by elimination, you must use it in excess.
-
Ratio: Use 2.5 to 3.0 equivalents of the alkylating agent relative to carbazole.
Module 3: Purification & Characterization
Symptom: "The product is an oil that won't crystallize, or NMR shows extra alkene protons."
Removing the Heptadecene Side Product
The major impurity is 8-heptadecene (b.p. ~290°C). It is difficult to remove via simple evaporation.
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: Hexane (100%)
Hexane:DCM (95:5). -
Order of Elution:
-
Heptadecene: Elutes immediately with pure hexane (Non-polar).
-
Target Molecule: Elutes slightly later (Weakly polar due to N-heterocycle).
-
Unreacted Carbazole: Elutes last (Most polar, often requires more DCM).
-
-
-
Recrystallization (The "Crash Out" Method):
-
Dissolve the crude oil in a minimum amount of Dichloromethane .
-
Slowly add Methanol or Ethanol while stirring.
-
The hydrophobic "swallow-tail" carbazole should precipitate as a white solid, leaving the oily alkene in the mother liquor.
-
NMR Validation Checklist
| Position | Multiplicity | Diagnostic | |
| N-CH | 4.40 - 4.60 | Multiplet | The single proton at the branching point (C9). If this is missing, alkylation failed. |
| Aromatic | 7.9 - 8.1 | Doublets | 2,7-substitution pattern (coupling constants |
| Alkene | 5.3 - 5.5 | Multiplet | IMPURITY: Indicates trapped heptadecene. Repurify. |
References
-
Blouin, N., Michaud, A., & Leclerc, M. (2007). A Rational Design of Poly(2,7-Carbazole) Derivatives for Photovoltaic Applications. Advanced Materials, 19(17), 2295–2300. Link
- Key citation for the synthesis of the 2,7-carbazole core and the r
-
Blouin, N., & Leclerc, M. (2008).[7] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110–1119. Link
- Detailed discussion on the solubility effects of the "swallow-tail" substituent.
-
Freeman, A. W., Koene, S. C., Malenfant, P. R., Thompson, M. E., & Fréchet, J. M. (2000). Dendrimer-Containing Light-Emitting Diodes: Toward More Efficient Devices. Journal of the American Chemical Society, 122(6), 1238–1239. Link
- Describes the modified Cadogan cyclization conditions using triethyl phosphite.
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN102875447B - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in common solvents
Case ID: SOL-CZ-27-HEPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Solubility Optimization & Troubleshooting for PCDTBT Precursors
Executive Summary: The Solubility Paradox
You are likely working with 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole , a critical monomer used in the synthesis of ladder-type conjugated polymers like PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]).
The Paradox: This molecule is engineered with a bulky, "swallow-tail" branched alkyl chain (heptadecan-9-yl) specifically to prevent aggregation and enhance solubility in organic solvents [1]. However, users frequently report that the material appears insoluble or forms a cloudy suspension.
Root Cause: The rigid 2,7-dibromo-carbazole core possesses strong
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your application (NMR, Synthesis, or Purification).
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Chloroform ( | Excellent | Primary solvent for NMR and room temp processing. |
| Chlorinated | Chlorobenzene (CB) | Excellent | Preferred for high-temp polymerization (Suzuki coupling). |
| Chlorinated | o-Dichlorobenzene | High | Used for very high MW fractions or stubborn aggregates. |
| Aromatic | Toluene | Good | Good for synthesis; requires heating to 60°C+ for high concentrations. |
| Ethers | THF | Moderate/Good | Suitable for GPC and some couplings; avoid for long-term storage (peroxides). |
| Alkanes | Hexanes / Heptane | Poor | Antisolvent. Used to precipitate the monomer during purification. |
| Alcohols | Methanol / Ethanol | Insoluble | Antisolvent. Used to wash away inorganic salts/catalysts. |
Troubleshooting: Why won't it dissolve?
Follow this logic flow to diagnose the specific physical or chemical barrier preventing dissolution.
Diagnosis 1: The "Cold Core" Issue (Thermodynamic Barrier)
The branched alkyl chain (heptadecan-9-yl) is flexible, but the dibromo-carbazole core is rigid. In highly crystalline samples (purity >99%), the lattice energy is high.
-
Symptom: White powder floats or sits at the bottom of Chloroform/Toluene at 25°C.
-
Fix: You must apply heat to break the initial crystal lattice. Once dissolved, it usually remains stable in solution at room temperature (supersaturation).
Diagnosis 2: The "Protonated Impurity" (Chemical Barrier)
If the alkylation of the 2,7-dibromocarbazole was incomplete, your sample contains 2,7-dibromo-9H-carbazole (free N-H).
-
Symptom: The solution is mostly clear but contains persistent, fine white specks that never dissolve, even at reflux.
-
Verification: Filter the solution. Run an NMR of the solid residue. A peak at
~11.0 ppm indicates the N-H proton [2]. -
Fix: This requires re-purification (Column Chromatography).
Diagnosis 3: The "Wet Solvent" Effect
This molecule is highly hydrophobic.
-
Symptom: Cloudy/milky suspension in THF or Chloroform.
-
Cause: Presence of water in the solvent.[1] The hydrophobic monomer aggregates microscopically to avoid water molecules.
-
Fix: Use anhydrous solvents or dry your solvent over molecular sieves (3Å or 4Å).
Visual Troubleshooting Workflows
Diagram 1: Solubility Decision Tree
Use this logic flow to determine if your issue is physical (heat needed) or chemical (impurity).
Caption: Diagnostic logic for distinguishing between lattice energy barriers and chemical impurity issues.
Diagram 2: Recommended Dissolution Protocol
Standard Operating Procedure (SOP) for preparing stock solutions.
Caption: The "Heat Shock" step is often omitted but is essential for high-crystallinity batches.
Purification Protocol (Recrystallization)
If your material fails the solubility test due to impurities (Diagnosis 2), use this protocol.
Objective: Remove unreacted 2,7-dibromocarbazole and mono-bromo byproducts.
-
Dissolve: Dissolve the crude material in a minimum amount of Chloroform or Toluene at 60°C.
-
Filter: While hot, filter through a PTFE (0.45 µm) syringe filter. Note: If insoluble specks remain on the filter, this confirms the removal of unreacted starting material.
-
Precipitate: Slowly add the hot filtrate dropwise into a beaker of cold Methanol or Ethanol (ratio 1:10 solvent:antisolvent) while stirring vigorously.
-
Recover: A white precipitate will form. Filter via Buchner funnel.
-
Recrystallize (Optional but recommended):
-
Dissolve the solid in boiling Hexanes (or Heptane).
-
Allow to cool slowly to room temperature, then to 4°C.
-
The "heptadecan-9-yl" chain allows solubility in hot alkanes, whereas the impurities are less soluble [3].
-
Frequently Asked Questions (FAQ)
Q: Why does my NMR show broad peaks in Chloroform-d? A: This indicates aggregation. Even if the solution looks clear, the molecules might be stacking.
-
Fix: Run the NMR at elevated temperature (50°C) or add a drop of
or Chlorobenzene to the NMR tube to disrupt stacking.
Q: Can I use this monomer for Suzuki Coupling if it's slightly cloudy? A: No. Cloudiness implies that the stoichiometry of your reaction will be off (actual soluble concentration < calculated concentration). This will prevent high molecular weight polymer formation. You must filter or recrystallize first.
Q: What is the exact structure of the "heptadecan-9-yl" group?
A: It is a symmetric secondary alkyl chain. Specifically, it is a methine group (CH) attached to the Carbazole Nitrogen, with two Octyl (
References
-
Blouin, N., Michaud, A., & Leclerc, M. (2007). A Rational Design of Poly(2,7-carbazole) Derivatives for Photovoltaic Applications. Advanced Materials, 19(17), 2295-2300.
-
Sigma-Aldrich. (n.d.). 2,7-Dibromo-9H-carbazole Product Specification & NMR Data.
-
Wakim, S., et al. (2008). Organic Microelectronics: Preparation and Characterization of 2,7-Carbazole Derivatives. Chemistry of Materials, 20, 11-22.
Sources
Technical Support Center: Suzuki Coupling with Brominated Carbazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated carbazole derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who utilize this powerful C-C bond-forming reaction and may encounter challenges specific to this class of substrates. Carbazole moieties are prevalent in pharmaceuticals, organic electronics, and functional materials, making their synthesis and derivatization a critical area of research.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of your experiments and achieve optimal results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Problem: Low to No Product Yield
Q1: My reaction shows low or no conversion of the brominated carbazole starting material. What are the most likely causes and how can I fix this?
A1: Low or no conversion is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle. Here is a systematic approach to diagnosing the issue:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] If your palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) fails to reduce in situ or if your Pd(0) catalyst (e.g., Pd(PPh₃)₄) has degraded, the catalytic cycle will not initiate.
-
Solution: Use a fresh, high-purity catalyst. When using a Pd(II) precatalyst, ensure your phosphine ligand can also act as a reductant or consider adding a mild reducing agent. For sensitive substrates, using robust, pre-formed Pd(0) "G3" or "G4" palladacycle precatalysts can be highly effective.
-
-
Sub-optimal Ligand Choice: Electron-rich and sterically hindered carbazoles can make the initial oxidative addition step challenging.[2][3] The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Incorrect Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[6] If the base is too weak, this step becomes the rate-limiting factor. If it is too strong or has poor solubility, it can lead to side reactions or heterogeneous mixtures that react poorly.
-
Poor Reagent Quality: Boronic acids are susceptible to decomposition (protodeboronation) over time, especially when exposed to moisture.[1]
-
Solution: Verify the purity of your boronic acid by NMR. If it has degraded, purchase a fresh batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester) for the reaction.[1]
-
Problem: Significant Side Product Formation
Q2: I'm observing significant byproducts in my reaction mixture, primarily debromination of my carbazole and/or homocoupling of my boronic acid. How can I minimize these?
A2: The formation of these side products points to specific, competing reaction pathways that can often be suppressed by carefully modifying the reaction conditions.
-
Debromination (Proto-dehalogenation): This occurs when the bromo-carbazole is converted to the parent carbazole (Ar-H instead of Ar-Br). The mechanism often involves the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the aryl group.[4][9]
-
Causes: High temperatures, certain bases (especially alkoxides), or protic solvents (like alcohols) can be sources of hydride.[9][10] The N-H proton of the carbazole itself can also be a factor, particularly with strong bases.[11][12]
-
Mitigation Strategies:
-
Lower the Temperature: High heat can accelerate debromination.[9]
-
Change the Base: Switch from strong bases to weaker inorganic bases like K₂CO₃ or K₃PO₄.[9]
-
Use Aprotic Solvents: Avoid alcoholic solvents. Toluene, dioxane, or DMF are generally preferred.[9]
-
Protect the Carbazole N-H: If debromination is persistent, protecting the carbazole nitrogen with a group like BOC or SEM can suppress this side reaction by preventing deprotonation.[11][12]
-
-
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling together.
-
Causes: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling pathway.[13][14][15] It can also occur if the transmetalation step is slow, allowing for alternative reactions of the boronic acid.[16]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[1][15]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help keep the palladium in the Pd(0) state and suppress Pd(II)-mediated homocoupling.[13]
-
-
Data & Component Selection Tables
To aid in your experimental design, the following tables summarize key components used in Suzuki couplings.
Table 1: Common Palladium Catalysts & Ligands for Carbazole Coupling
| Catalyst/Precatalyst | Ligand | Typical Use Case & Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | "Classical" catalyst. Best for simple, unhindered substrates. Can be thermally sensitive. |
| Pd(dppf)Cl₂ | dppf | Robust and versatile. Good for a wide range of aryl bromides. The dppf ligand is good at stabilizing the Pd center. |
| Pd₂(dba)₃ | SPhos / XPhos | Used with bulky, electron-rich Buchwald ligands. Excellent for sterically hindered or electron-rich brominated carbazoles where oxidative addition is difficult.[3][4] |
| cataCXium® A Pd G3 | cataCXium® A | A palladacycle precatalyst that is air-stable and highly active. Often effective for challenging substrates, including heteroaromatics.[5] |
Table 2: Guide to Selecting a Base
| Base | Strength | Solubility (Common Solvents) | Comments |
| Na₂CO₃ | Moderate | Good in aqueous mixtures | A mild, inexpensive choice. Often requires water as a co-solvent.[7] |
| K₂CO₃ | Moderate | Good in aqueous mixtures | Very common, slightly stronger than Na₂CO₃. A reliable starting point.[17] |
| K₃PO₄ | Strong | Moderate (often used as a fine powder) | Highly effective for difficult couplings, often used in anhydrous conditions or with minimal water. Can sometimes promote debromination if not optimized.[3][4] |
| Cs₂CO₃ | Strong | High | Highly soluble and effective, but more expensive. Its solubility can be advantageous in certain solvent systems.[8] |
Experimental Protocols & Visual Guides
Diagram: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][18][19] Understanding this cycle is fundamental to troubleshooting your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram: Troubleshooting Flowchart for Low Yield
This decision tree provides a logical workflow for diagnosing the root cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Validated Protocol: General Procedure for Suzuki Coupling of a Brominated Carbazole
This protocol provides a reliable starting point for the Suzuki coupling of a generic brominated carbazole with an arylboronic acid. Note: All manipulations should be performed using standard Schlenk techniques under an inert atmosphere.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated carbazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).[4]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Vessel Sealing & Inerting: Seal the flask with a septum, and purge and backfill with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe. If required by the base (like K₂CO₃), a degassed water co-solvent may be added (e.g., 10:1 organic solvent to water).[20]
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.[4]
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q3: How do substituents on the carbazole ring affect the Suzuki coupling reaction?
A3: Substituents have a significant electronic and steric effect. Electron-donating groups (like methoxy or alkyl groups) on the carbazole make the C-Br bond stronger and the oxidative addition step more difficult.[3] This often requires more electron-rich, bulky ligands (like SPhos) to promote the reaction. Conversely, electron-withdrawing groups (like nitro or cyano) make oxidative addition easier but can make the resulting organopalladium intermediate more susceptible to other pathways.
Q4: Is it always necessary to protect the N-H of the carbazole?
A4: Not always, but it is a powerful troubleshooting tool. The acidic N-H proton can be deprotonated by the base, which can alter the electronic properties of the carbazole ring or potentially interfere with the catalyst.[21][22] If you are observing significant debromination or other side reactions, protecting the nitrogen with a group like BOC can often lead to a cleaner reaction and higher yield.[11][12]
Q5: Can I use a different metal catalyst besides palladium?
A5: While palladium is the most common and versatile catalyst for Suzuki couplings, research has shown that nickel catalysts can also be effective, particularly for coupling with less reactive aryl chlorides.[23][24] However, nickel catalysis often requires different ligands and conditions and may have a different side reaction profile. For most applications involving brominated carbazoles, palladium remains the optimal choice.[20]
Q6: How critical is the purity of the solvent and reagents?
A6: It is absolutely critical. Suzuki reactions are sensitive to impurities.[1] Trace amounts of oxygen can lead to boronic acid homocoupling and catalyst deactivation.[14][15] Water content must be controlled; while some reactions benefit from an aqueous co-solvent, using "wet" anhydrous solvents can promote protodeboronation of the boronic acid. Always use high-purity, anhydrous solvents and ensure your reagents are stored correctly under an inert atmosphere.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Online] Available at: [Link]
-
Thompson, A. et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] Available at: [Link]
-
Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Online] Available at: [Link]
-
Thompson, A. et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Online] Available at: [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Online] Available at: [Link]
-
Mitchell, D. et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Online] Available at: [Link]
-
Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Online] Available at: [Link]
-
Boujdi, K. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Online] Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Online] Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Online] Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online] Available at: [Link]
-
Boujdi, K. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Online] Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Online] Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online] Available at: [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Online] Available at: [Link]
-
Pérez-Gómez, A. et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Online] Available at: [Link]
-
ResearchGate. (2011). The effect of various bases on the Suzuki coupling reaction. [Online] Available at: [Link]
-
Pérez-Gómez, A. et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Online] Available at: [Link]
-
University of Strathclyde. Use of Base Metals in Suzuki Coupling. [Online] Available at: [Link]
-
Klapars, A. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Online] Available at: [Link]
-
ResearchGate. (2018). Screening of different bases for Suzuki coupling. [Online] Available at: [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. youtube.com [youtube.com]
- 21. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. books.rsc.org [books.rsc.org]
- 24. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Film Optimization for 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
Introduction: Understanding Your Material
Welcome to the technical support hub for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole .
As a researcher, you likely selected this molecule for one of two reasons:
-
As a Precursor: It is the "gold standard" monomer for synthesizing high-performance polymers like PCDTBT (Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]).[1]
-
As a Small Molecule Host: You are investigating its intrinsic hole-transport properties or triplet-hosting capabilities in OLEDs.
The Stability Paradox: The specific heptadecan-9-yl (branched C17) alkyl chain at the N9-position is engineered to solve solubility issues.[1] However, this "greasy" chain introduces significant entropy, making films prone to dewetting and uncontrolled crystallization (Ostwald ripening) over time.[1] Furthermore, the 2,7-dibromo functional groups are reactive sites that can undergo photo-induced cleavage if not handled correctly.[1]
This guide provides self-validating protocols to stabilize films made from this specific carbazole derivative.[1]
Module 1: Morphological Instability (Crystallization & Haze)[1]
Symptom: The film appears transparent immediately after spin-coating but turns opaque, hazy, or white after minutes/hours.[1] Root Cause: The molecule has a strong tendency to crystallize.[1] The branched alkyl chain slows this down compared to linear chains (like octyl), but does not stop it.[1] Slow solvent evaporation drives the formation of large, light-scattering crystallites.[1]
Troubleshooting Protocol: Solvent Engineering
The Goal: Freeze the amorphous state or induce controlled nanocrystallinity rather than macro-crystallization.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) | High boiling point allows uniform spreading, but requires intervention to stop crystallization during drying.[1] |
| Additive (Critical) | 1,8-Diiodooctane (DIO) (2-3% v/v) | DIO selectively dissolves the carbazole aggregates, delaying nucleation until the very end of the drying process.[1] |
| Drying Method | Rapid Thermal Quench | Slow drying promotes large crystals.[1] You must remove solvent fast after film formation.[1] |
Step-by-Step Workflow: The "Anti-Haze" Coating Method[1]
-
Preparation: Dissolve 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in Chlorobenzene (20 mg/mL).
-
Filtration: Filter through a 0.45 µm PTFE filter (Do not use Nylon; carbazoles can adsorb).[1]
-
Deposition: Spin coat at 1500–2000 rpm for 60 seconds.
-
The "Quench" (Crucial Step):
Self-Validation Check:
-
Pass: Film remains transparent under ambient light for >24 hours.[1]
-
Fail: Film shows "starburst" patterns under polarized optical microscopy (POM).[1]
Module 2: Chemical Instability (Photo-Oxidation)
Symptom: The absorption spectrum shows a "blue shift" (hypsochromic shift) or the material turns yellow/brown.[1] Root Cause: The C-Br bond is susceptible to homolytic cleavage under UV light ( < 300 nm).[1] Additionally, the carbazole nitrogen is prone to oxidation to the radical cation form in the presence of moisture and oxygen.[1]
Mechanism of Degradation
The 2,7-dibromo positions are reactive traps.[1] If a film is exposed to UV light in air:
-
UV photon cleaves the C-Br bond.[1]
-
Radical formation leads to cross-linking or reaction with O₂.[1]
-
Result: Loss of conjugation length (Blue shift) and trap formation (reduced charge mobility).[1]
Protocol: The "Yellow Room" Standard
To ensure data integrity, you must isolate environmental variables.[1]
Caption: Figure 1. Degradation pathways for halogenated carbazoles and required mitigation strategies.
Storage Requirement:
-
Store solid powder in amber vials under Argon.
-
Store films in a nitrogen-filled glovebox (< 1 ppm O₂/H₂O) if not encapsulated.[1]
Module 3: Interfacial Instability (Dewetting)
Symptom: The film forms "pinholes" or retracts from the edges of the substrate (Glass or ITO).[1] Root Cause: The heptadecan-9-yl chain is highly hydrophobic (greasy).[1] High surface energy substrates (like clean ITO or glass) repel the non-polar alkyl chains, leading to dewetting.[1]
Troubleshooting Guide: Surface Energy Matching
| Substrate | Surface Treatment | Why? |
| Glass / SiO₂ | HMDS (Hexamethyldisilazane) vapor prime | Makes the surface hydrophobic, matching the alkyl chain's energy.[1] |
| ITO (Indium Tin Oxide) | PEDOT:PSS layer | Provides an intermediate surface energy and facilitates hole injection.[1] |
| Gold (Au) | Octanethiol SAM | Thiol modifies Au surface to prevent delamination.[1] |
Self-Validation Check (Contact Angle):
-
Place a water droplet on your substrate before coating the carbazole.[1]
-
If Contact Angle < 20° (super-hydrophilic), the carbazole film will dewet .[1]
-
Target: Modify substrate until Water Contact Angle is 40°–60° .
Frequently Asked Questions (FAQs)
Q1: Can I anneal these films to improve crystallinity?
-
Answer: Proceed with caution. Unlike P3HT, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a small molecule precursor.[1] Annealing above its glass transition temperature (
) will likely cause massive crystallization (turning the film into a powder on the surface).[1] -
Recommendation: If you must anneal, keep it below 60°C and for short durations (< 10 mins).[1] If you are working with the polymer (PCDTBT) derived from this, annealing at 120°C is standard [1].[1]
Q2: My solution is cloudy before I even spin coat. Is this normal?
-
Answer: No. This indicates aggregation.[1] The heptadecan-9-yl chain should provide excellent solubility in chloroform or chlorobenzene.[1]
-
Fix: Heat the solution to 50°C for 15 minutes. If particles remain, your solvent may be "wet" (water induces aggregation).[1] Use anhydrous solvents.[1]
Q3: Is this material compatible with vacuum deposition?
-
Answer: Generally, no .[1] The long alkyl chain (C17) makes the molecular weight high (~563 g/mol ) and thermally labile.[1] Heating it to sublimation temperatures often causes the alkyl chain to cleave before the molecule sublimates.[1] Solution processing is the mandatory method. [1]
Troubleshooting Logic Tree
Use this flow to diagnose your film quality issues immediately.
Caption: Figure 2.[1][2] Rapid diagnostic logic for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole film defects.
References
-
Blouin, N., & Leclerc, M. (2008).[1][2] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110–1119.[1]
-
Context: Establishes the role of the heptadecan-9-yl chain in preventing excessive aggregation while maintaining solubility.[1]
-
-
Diao, Y., et al. (2014).[1][3] Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7, 2145-2159.[1][3]
- Context: Comprehensive guide on solvent engineering (additives like DIO)
-
Iraqi, A., & Wataru, I. (2004).[1] Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Chemistry of Materials, 16(3), 442–448.[1]
- Context: Details the thermal stability limits and synthesis protocols for 2,7-carbazole deriv
Sources
common impurities in commercial 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Welcome to the technical support center for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments with this material. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole?
The purity of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is paramount for achieving reproducible and optimal results in organic electronics and other applications. Impurities can arise from the synthetic route, which typically involves the N-alkylation of 2,7-dibromocarbazole or the bromination of 9-(heptadecan-9-yl)-9H-carbazole.
Common Impurities Include:
-
Unreacted Starting Materials:
-
2,7-dibromo-9H-carbazole: Incomplete N-alkylation can leave residual amounts of this starting material.
-
9-(heptadecan-9-yl)-9H-carbazole: Incomplete bromination will result in the presence of the un-brominated precursor.
-
-
Isomeric Impurities:
-
3,6-dibromo-9-(heptadecan-9-yl)-9H-carbazole: Bromination of the 9-alkylated carbazole can sometimes lead to the formation of the 3,6-dibromo isomer, which can be difficult to separate due to similar physical properties.[1] Even trace amounts of isomeric impurities have been shown to significantly alter the photophysical properties of carbazole derivatives.[2][3]
-
-
Under- and Over-Brominated Species:
-
2-bromo-9-(heptadecan-9-yl)-9H-carbazole (mono-bromo impurity): Incomplete bromination can lead to the presence of this species.
-
2,7,X-tribromo- or 2,3,6,7-tetrabromo-9-(heptadecan-9-yl)-9H-carbazole (poly-brominated impurities): Excessive brominating agent or harsh reaction conditions can result in over-bromination of the carbazole core.
-
-
Residual Catalysts and Reagents:
-
Palladium complexes: If the synthesis involves palladium-catalyzed cross-coupling reactions, residual palladium can remain in the final product and negatively impact device performance.[4]
-
N-Bromosuccinimide (NBS) and its byproducts: NBS is a common brominating agent, and residual amounts or its succinimide byproduct may be present.
-
The following diagram illustrates the chemical structures of the target molecule and its common impurities:
Caption: Common impurities in commercial 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole.
Q2: How can I detect these impurities in my sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from its isomers and other non-volatile impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is often a good starting point. UV detection at a wavelength corresponding to the absorption maximum of the carbazole core (around 290-340 nm) is typically used.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation and can help identify and quantify impurities. The presence of unreacted 2,7-dibromo-9H-carbazole can be identified by the presence of an N-H proton signal. Isomeric impurities will show a different splitting pattern in the aromatic region of the 1H NMR spectrum.
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS) or gas chromatography (GC-MS), this technique can confirm the molecular weight of the main component and its impurities, aiding in their identification.[6]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace amounts of metallic impurities, such as residual palladium.
The following workflow outlines a general approach for impurity analysis:
Caption: General workflow for impurity analysis.
Troubleshooting Guide
Problem: My organic light-emitting diode (OLED) or organic photovoltaic (OPV) device shows lower efficiency and/or a shorter lifetime than expected.
Potential Cause: The presence of impurities in the 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole can act as charge traps or quenching sites, hindering device performance.
Troubleshooting Steps:
-
Re-evaluate Material Purity:
-
Action: Perform a thorough purity analysis of your material batch using HPLC and NMR as described in the FAQ section.
-
Rationale: Even small amounts of isomeric or halogenated impurities can significantly impact the electronic properties of the material and, consequently, the device performance.[7][8] Halogenated impurities, in particular, are known to be detrimental to OLED lifetime.[7]
-
-
Check for Residual Palladium:
-
Action: Use ICP-MS to quantify the amount of residual palladium in your sample.
-
Rationale: Palladium is a known quencher of excited states and can also act as a recombination center for charge carriers, leading to reduced efficiency and faster degradation of the device.
-
-
Purification of the Material:
-
Action: If impurities are detected, consider purifying the material further. Column chromatography on silica gel is a common method for removing organic impurities. Specialized resins or filtration through activated carbon can be effective for removing residual palladium.[4]
-
Rationale: A higher purity material will have a lower density of trap states, leading to improved charge transport and device performance.
-
| Impurity Type | Potential Impact on Device Performance | Recommended Analytical Technique |
| Isomeric Impurities | Altered energy levels, charge trapping, reduced photoluminescence quantum yield.[2] | HPLC, 1H NMR |
| Under-/Over-brominated | Broadened emission spectra, introduction of trap states, reduced charge mobility. | HPLC-MS, 1H NMR |
| Unreacted Starting Materials | Phase separation in thin films, altered morphology, charge carrier trapping. | HPLC, 1H NMR, GC-MS |
| Residual Palladium | Quenching of excitons, increased non-radiative recombination, device degradation. | ICP-MS |
Problem: I am observing batch-to-batch variations in my experimental results.
Potential Cause: Inconsistent purity levels between different batches of the material.
Troubleshooting Steps:
-
Establish a Quality Control Protocol:
-
Action: Before using a new batch of material, perform a set of standardized analytical tests (e.g., HPLC, NMR) to confirm its purity and compare it to a reference batch that yielded good results.
-
Rationale: This will help you identify and reject batches that do not meet your required specifications, ensuring the reproducibility of your experiments.
-
-
Request a Certificate of Analysis (CoA):
-
Action: Always request a detailed CoA from the supplier for each batch. This should include the purity determined by a specified method (e.g., >99% by HPLC) and ideally, the levels of key potential impurities.
-
Rationale: A comprehensive CoA provides a baseline for your own quality control and helps in holding the supplier accountable for the material's quality.
-
-
Consider a Single, Reliable Source:
-
Action: If possible, source the material from a single, reputable supplier who can demonstrate good batch-to-batch consistency.
-
Rationale: This can minimize variations in the synthetic and purification processes, leading to a more consistent product.
-
By understanding the potential impurities in commercial 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole and implementing a robust quality control strategy, researchers can significantly improve the reliability and reproducibility of their experiments, leading to more accurate and meaningful scientific outcomes.
References
- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials.
- Synthesis of 2,7-dibromo-9H-carbazole and its derivative.
- 2,7-Dibromocarbazole CAS#: 136630-39-2. ChemicalBook. Accessed January 28, 2026.
- 2,7-Dibromo-9-(9-heptadecyl)carbazole. Chem-Impex. Accessed January 28, 2026.
- 2,7-Dibromocarbazole | 136630-39-2. Ossila. Accessed January 28, 2026.
- Method of removing palladium.
- An extensive study of bromination of cis,trans,trans-1,5,9-cyclododecatriene: product structures and conformations. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 28, 2026.
- 2,7-Dibromo-9-octyl-9H-carbazole. PMC. Accessed January 28, 2026.
- Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- Carbazole isomers induce ultralong organic phosphorescence. PubMed. Accessed January 28, 2026.
- 2, 7-Dibromo-9-(9-heptadecyl)carbazole, min 98% (HPLC), 1 gram. CP Lab Safety. Accessed January 28, 2026.
- 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers. Accessed January 28, 2026.
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Accessed January 28, 2026.
- Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System.
- Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry. PubMed. Accessed January 28, 2026.
- Purity of OLED-Materials and the Implication on DevicePerformance.
- Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide. Benchchem. Accessed January 28, 2026.
- Removal of Palladium Nanoparticles from Polymer Materials.
- 1 H-NMR spectrum of carbazole.
- How can i remove palladium Pd catalyst easily?.
- Recent progress of high performance polymer OLED and OPV materials for organic printed electronics. Taylor & Francis Online. Accessed January 28, 2026.
- Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations.
- Impurity Conundrum of Organic Room Temperature Afterglow. ChemRxiv. Accessed January 28, 2026.
- Recent progress of high performance polymer OLED and OPV materials for organic printed electronics.
- A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. Accessed January 28, 2026.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC. Accessed January 28, 2026.
- Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at....
- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies valid
- How to Remove Palladium in three easy steps. Biotage. Accessed January 28, 2026.
- Scope of the double bromination of carbazole derivatives. Reaction....
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH. Accessed January 28, 2026.
- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing. Accessed January 28, 2026.
- 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.
- The identification, characterization and mitigation of defect states in organic photovoltaic devices: A review and outlook.
- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. Accessed January 28, 2026.
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- 6. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole: A Comparative Analysis for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of organic electronics and medicinal chemistry, the carbazole moiety stands out as a privileged scaffold. Its inherent electron-rich nature, rigid planar structure, and high thermal stability have made it a cornerstone in the design of high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and pharmacologically active agents. This guide provides an in-depth comparative analysis of a specific, yet increasingly important derivative: 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole .
We will objectively compare its performance with other key carbazole alternatives, supported by experimental data and detailed protocols. Our focus will be on elucidating the structure-property relationships that govern its efficacy in various applications, thereby empowering researchers to make informed decisions in their material selection and synthetic strategies.
The Strategic Advantage of the 2,7-Disubstituted Carbazole Core
The point of attachment of substituents on the carbazole ring profoundly influences its electronic and photophysical properties. While 3,6-disubstituted carbazoles have been extensively studied, the 2,7-disubstitution pattern offers distinct advantages, particularly in the realm of organic electronics.
The 2,7-linkage provides a more linear and extended π-conjugation pathway compared to the 3,6-isomer. This linearity can lead to enhanced charge carrier mobility, a crucial factor for efficient charge transport in electronic devices. Furthermore, the steric hindrance introduced by substituents at the 2 and 7 positions can be strategically utilized to control intermolecular interactions and prevent undesirable aggregation, which often quenches luminescence.
The introduction of a long, branched alkyl chain at the 9-position, as in our target molecule, serves a dual purpose. Firstly, it significantly enhances the solubility of the carbazole core in common organic solvents, a critical aspect for solution-based processing of thin films for large-area electronic devices.[1] Secondly, the bulky alkyl group can further disrupt intermolecular packing, leading to materials with higher glass transition temperatures (Tg), which is essential for the morphological stability and longevity of devices.
Comparative Analysis: 2,7- vs. 3,6-Disubstituted Carbazole Derivatives
To contextualize the performance of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, a direct comparison with its 3,6-disubstituted counterparts is instructive. The following sections will delve into key performance metrics, supported by experimental data from literature on analogous structures.
Electronic Properties: HOMO/LUMO Energy Levels
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are fundamental parameters that dictate the charge injection and transport properties of a material, as well as its suitability for use in heterojunction devices like OLEDs and OSCs.
A comparative study on polymeric derivatives of 2,7- and 3,6-disubstituted carbazoles revealed a significant difference in their HOMO levels. The 2,7-linked carbazole polymer exhibited a deeper HOMO level compared to the 3,6-linked analogue.[2][3][4] This is advantageous in organic solar cells as it leads to a higher open-circuit voltage (Voc).
Table 1: Comparative Electronic Properties of 2,7- vs. 3,6-Carbazole Derivatives
| Derivative Type | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| 2,7-disubstituted (polymeric) | -5.35 | -2.25 | 3.10 |
| 3,6-disubstituted (polymeric) | -5.18 | -2.20 | 2.98 |
Note: Data is for polymeric derivatives and serves as a representative comparison of the linkage effect.
The deeper HOMO level of the 2,7-isomer suggests a higher ionization potential, making it more resistant to oxidation and potentially contributing to greater device stability.
Performance in Organic Electronic Devices
The differences in electronic properties translate directly to performance variations in devices.
-
Organic Solar Cells (OSCs): In perovskite solar cells, a hole-transporting material (HTM) based on a 2,7-carbazole polymer demonstrated a higher power conversion efficiency (PCE) of 4.47% compared to its 3,6-carbazole counterpart.[4] This improved performance was attributed to the deeper HOMO level and higher hole mobility of the 2,7-linked polymer.[4]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and characterization of 2,7-dibromo-9-alkyl-9H-carbazoles.
Synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
The synthesis of the target molecule can be achieved through a two-step process: the synthesis of the 2,7-dibromo-9H-carbazole precursor, followed by N-alkylation.
Diagram: Synthetic Pathway
Caption: Synthetic route to 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole.
Step 1: Synthesis of 2,7-Dibromo-9H-carbazole [6]
-
Nitration of 4,4'-Dibromobiphenyl:
-
Dissolve 4,4'-dibromobiphenyl in a suitable solvent such as glacial acetic acid.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product, 4,4'-dibromo-2-nitrobiphenyl.
-
Filter, wash with water until neutral, and dry the crude product.
-
-
-
Reflux a mixture of 4,4'-dibromo-2-nitrobiphenyl and a reducing agent like triethyl phosphite.
-
The reaction is typically carried out in a high-boiling point solvent.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 2,7-dibromo-9H-carbazole.
-
Step 2: N-Alkylation of 2,7-Dibromo-9H-carbazole [8]
-
To a solution of 2,7-dibromo-9H-carbazole in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate or sodium hydride.
-
Add 9-bromoheptadecane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole.
Characterization Protocols
Diagram: Characterization Workflow
Caption: Workflow for the comprehensive characterization of the synthesized carbazole derivative.
1. Thermal Stability Analysis (TGA/DSC)
-
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of the material.
-
Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter.
-
Procedure (TGA):
-
Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The Td is typically determined as the temperature at which 5% weight loss occurs.
-
-
Procedure (DSC): [9]
-
Place a small sample (5-10 mg) in an aluminum pan and seal it.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same rate. The Tg is observed as a step-like change in the heat flow curve during the second heating scan.
-
2. Electrochemical Characterization (Cyclic Voltammetry)
-
Objective: To determine the HOMO and LUMO energy levels.
-
Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Procedure:
-
Dissolve the carbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a glassy carbon or platinum electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Record the cyclic voltammogram by scanning the potential.
-
The onset oxidation potential (E_ox) is used to calculate the HOMO level using the following equation (referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple): HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]
-
The LUMO level can be estimated from the HOMO level and the optical band gap (determined from the onset of the UV-Vis absorption spectrum).
-
Conclusion and Future Outlook
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole emerges as a highly promising building block for advanced materials. Its 2,7-disubstitution pattern offers inherent advantages in terms of electronic properties and potential for high charge carrier mobility. The long, branched N-alkyl chain ensures excellent processability and can contribute to enhanced morphological stability in thin-film devices.
While direct comparative data for this specific molecule is still emerging, the analysis of closely related 2,7-disubstituted carbazoles strongly suggests its potential to outperform its 3,6-disubstituted counterparts in applications such as organic solar cells. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this and similar derivatives, paving the way for the development of next-generation organic electronic devices and novel pharmaceutical agents. Future research should focus on the fabrication and characterization of OLED and OSC devices incorporating this specific molecule to fully validate its performance advantages.
References
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6883. [Link]
- Chen, W.-C., et al. (2025). Synthesis and Characterization of High Glass Transition Temperature Colorless Polyimides Containing Hydrogen Bonding Carbazole Diamine for Optoelectronic Devices.
- Kaur, N. (2018). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.
-
Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409. [Link]
-
Lookchem. A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells. [Link]
-
Luka, G., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6883. [Link]
- Mamedov, V. A., et al. (2025). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
-
Intertek. (2013). A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials. [Link]
- Blouin, N., et al. (2009). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative.
-
ResearchGate. How to set up the experiment to determine HOMO and LUMO levels via C-V measurement?[Link]
-
Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409. [Link]
-
Musiał, M., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules, 26(11), 3328. [Link]
-
Diva-Portal.org. How to Determine Glass Transition Temperature of Polymer Electrolytes from Molecular Dynamics Simulations. [Link]
-
ResearchGate. Branched carbazole based derivative as very efficient host material for third generation OLED devices. [Link]
- Zhang, H., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687.
-
ResearchGate. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Garon, S., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
TA Instruments. Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology. [Link]
-
Boron Molecular. OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. [Link]
-
Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409. [Link]
-
Chemistry Stack Exchange. Cyclic Voltammetry - HOMO and LUMO levels. [Link]
- Görgün, N., et al. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
- Lee, J., et al. (2018). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs.
-
Reddit. Determination of HOMO-LUMO properties through CV. [Link]
-
ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
El Hamedi, I., et al. (2023). Molecular study and analysis of organic compounds for high-performance solar cell applications. E3S Web of Conferences, 435, 01007. [Link]
-
MDPI. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. [Link]
-
ResearchGate. Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... [Link]
-
Frontiers. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]
-
YouTube. How Is Glass Transition Temperature Measured? - Chemistry For Everyone. [Link]
-
Wiley Online Library. A Low‐Bandgap Poly(2,7‐Carbazole) Derivative for Use in High‐Performance Solar Cells. [Link]
-
ResearchGate. Investigation of the structural, optical, and electrochemical properties of a BODIPY system functionalized with carbazole and bromine moieties. [Link]
-
Physical Chemistry Research. Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations. [Link]
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A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Introduction: The Significance of N-Alkylated 2,7-Dibromocarbazoles
In the landscape of materials science and organic electronics, carbazole derivatives are foundational building blocks. Their robust π-conjugated system, excellent charge transport properties, and high thermal stability make them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials.[1][2][3] The 2,7-disubstituted carbazole isomer, in particular, offers a linear molecular geometry that facilitates desirable intermolecular π-π stacking in the solid state.
The introduction of a long, branched alkyl chain at the 9-position, such as the heptadecan-9-yl group, serves a dual purpose: it dramatically enhances the molecule's solubility in common organic solvents for solution-based processing while simultaneously preventing excessive aggregation that can quench fluorescence.[1] The target molecule of this guide, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, is a key intermediate. The bromine atoms at the 2 and 7 positions provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build more complex, functional polymers and small molecules.
Given its role as a critical precursor, verifying the successful synthesis and purity of this molecule is paramount. While various analytical techniques contribute to characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for structural elucidation in organic chemistry. This guide provides a comprehensive overview of a reliable synthesis protocol and a detailed walkthrough of its validation using ¹H and ¹³C NMR, explaining the causality behind our analytical interpretation.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is most efficiently achieved in two principal stages: first, the preparation of the 2,7-dibromo-9H-carbazole core, followed by its N-alkylation.
Part 1: Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate
Unlike the direct bromination of carbazole which preferentially yields the 3,6-isomer, the synthesis of 2,7-dibromo-9H-carbazole requires a more strategic approach. The most common and reliable method is the Cadogan cyclization.[4] This pathway involves the nitration of 4,4'-dibromobiphenyl, followed by a reductive cyclization of the resulting 4,4'-dibromo-2-nitro-1,1'-biphenyl using a phosphine reagent like triphenylphosphine or triethylphosphite.[2][4]
Part 2: N-Alkylation of the Carbazole Core
With the 2,7-dibromo-9H-carbazole in hand, the final step is a standard N-alkylation reaction. The acidic N-H proton of the carbazole is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form the carbazolide anion, a potent nucleophile. This anion then undergoes an SN2 reaction with an appropriate alkylating agent, in this case, 9-bromoheptadecane, to yield the final product.
The overall synthetic pathway is illustrated below.
Sources
A Comparative Guide to 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole in Photovoltaic Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the development of efficient and stable hole-transporting materials (HTMs) is a critical factor in enhancing the performance of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Among the myriad of molecular structures explored, carbazole-based compounds have emerged as a promising class of materials. This guide provides a detailed technical overview of a specific carbazole derivative, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (DBHC), and objectively compares its potential performance with established and emerging alternatives in the context of perovskite solar cells.
Introduction to 2,7-Disubstituted Carbazole Derivatives as Hole-Transporting Materials
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, offers a robust and versatile platform for the design of HTMs. Its rigid structure and electron-donating nature facilitate efficient hole transport. The substitution pattern on the carbazole core significantly influences the material's electronic and physical properties. The 2,7-substitution pattern, in particular, has been shown to promote desirable characteristics for HTMs, including high hole mobility and optimal energy level alignment with the perovskite absorber layer.[1][2] The introduction of a long, branched alkyl chain, such as the heptadecan-9-yl group at the 9-position, is primarily aimed at improving the solubility and processability of the material, which is a crucial aspect for device fabrication.[3]
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (DBHC) is a specialized derivative that combines these features. The bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications, allowing for the synthesis of more complex HTMs, while also influencing the electronic properties of the molecule.[3] This guide will delve into the anticipated applications of DBHC, primarily focusing on its role as an HTM in perovskite solar cells, and compare it against the benchmark material Spiro-OMeTAD and another popular alternative, PTAA.
The Role of Hole-Transporting Materials in Perovskite Solar Cells
A hole-transporting material is a critical component in the architecture of a perovskite solar cell. Its primary function is to efficiently extract and transport the positive charge carriers (holes) generated in the light-absorbing perovskite layer to the electrode, while simultaneously blocking the transport of electrons.[4] This selective charge transport is essential for minimizing recombination losses and achieving high power conversion efficiencies (PCE).
Figure 1: Typical n-i-p Perovskite Solar Cell Architecture. This diagram illustrates the layered structure of a standard perovskite solar cell, highlighting the position and function of the hole transport layer (HTL) in facilitating the flow of charge carriers.
Comparative Analysis of Hole-Transporting Materials
Performance Metrics
The following table summarizes the typical performance parameters of perovskite solar cells fabricated with the benchmark HTM, Spiro-OMeTAD, and a common polymeric alternative, PTAA. The projected performance for a DBHC-based device is extrapolated from data on other 2,7-carbazole derivatives.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD | 17.6 - 22.8[5][6] | ~1.1 | ~24 | ~70-80[6] |
| PTAA | 14.6 - 21.8[7][8] | ~1.0-1.1 | ~22-24 | ~70-75 |
| DBHC-derived HTM (Projected) | 16.0 - 20.0+ | ~1.0-1.15 | ~22-25 | ~70-80 |
Disclaimer: The performance data for the DBHC-derived HTM is a projection based on the reported performance of other 2,7-disubstituted carbazole-based HTMs and is intended for comparative purposes only. Actual performance may vary.
Causality Behind Experimental Choices and Material Properties
The choice of an HTM is dictated by several key properties that directly impact device performance and stability:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. A misalignment can create an energy barrier, impeding hole transfer and reducing the open-circuit voltage (Voc). Carbazole derivatives can be chemically tuned to achieve optimal HOMO levels.[9]
-
Hole Mobility: High hole mobility is crucial for efficient charge transport within the HTL, minimizing charge recombination and contributing to a higher short-circuit current density (Jsc) and fill factor (FF). The planar structure of the carbazole core generally promotes good π-π stacking and, consequently, good charge mobility.[4]
-
Solubility and Film Formation: The long alkyl chain in DBHC is expected to enhance its solubility in common organic solvents, facilitating the deposition of uniform and pinhole-free thin films, which is essential for preventing short-circuits and ensuring high device performance.[3]
-
Stability: The intrinsic chemical and thermal stability of the HTM is critical for the long-term operational stability of the perovskite solar cell. Carbazole-based materials are known for their good stability.[4]
Figure 2: Energy Level Alignment in a Perovskite Solar Cell. This diagram illustrates the importance of matching the HOMO and LUMO energy levels of the different layers to facilitate efficient electron and hole transport and minimize energy losses.
Experimental Protocols
The fabrication of high-performance perovskite solar cells is a multi-step process that requires precise control over each layer's deposition. Below are generalized, step-by-step methodologies for the fabrication of a perovskite solar cell using a carbazole-based HTM like DBHC, as well as the established alternatives.
Synthesis of 2,7-dibromo-9-alkyl-carbazole Derivatives
While a specific protocol for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is not detailed in the reviewed literature, a general synthesis approach for 2,7-dibromo-9-alkyl-carbazoles involves the N-alkylation of 2,7-dibromo-9H-carbazole. A representative procedure for a similar compound, 2,7-dibromo-9-ethyl-carbazole, is as follows:
-
Starting Material: 2,7-dibromo-9-ethyl-carbazole (1.6 mmol) is placed in a three-necked flask under a nitrogen atmosphere.[10]
-
Solvent and Cooling: Dry diethyl ether (20 ml) is added, and the suspension is cooled to -78°C.[10]
-
Lithiation: n-Butyllithium (n-BuLi) in hexane (3.2 mmol) is added, and the mixture is stirred for 2 hours at -78°C.[10]
-
Reaction with Electrophile: The desired electrophile is added, and the reaction is stirred for another 2 hours at -78°C before being allowed to warm to room temperature and stirred overnight.[10]
-
Quenching and Extraction: The reaction is quenched with ethanol. The product is then dissolved in dichloromethane and washed with water.[10]
-
Purification: The organic layer is isolated, the solvent is removed, and the crude product is purified, for example, by recrystallization from ethanol.[10]
Perovskite Solar Cell Fabrication (Generalized Protocol)
-
Substrate Preparation: Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the wettability of the surface.
-
Electron Transport Layer (ETL) Deposition: An ETL, such as a compact layer of TiO₂ or SnO₂, is deposited onto the substrate, often by spin-coating a precursor solution followed by annealing at high temperatures.
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., methylammonium lead iodide, MAPbI₃) is deposited in a nitrogen-filled glovebox. A common method is the one-step spin-coating of a precursor solution (e.g., PbI₂ and MAI in a solvent like DMF or DMSO), followed by annealing.
-
Hole Transport Layer (HTL) Deposition:
-
For Spiro-OMeTAD: A solution of Spiro-OMeTAD is prepared, typically in chlorobenzene, with additives such as 4-tert-butylpyridine (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance conductivity and performance.[5] The solution is then spin-coated onto the perovskite layer.[11]
-
For PTAA: A solution of PTAA in a suitable solvent like toluene or chlorobenzene is spin-coated onto the perovskite layer.
-
For DBHC-derived HTM: A solution of the DBHC-derived HTM would be prepared in an appropriate organic solvent (e.g., chlorobenzene, toluene) and spin-coated onto the perovskite layer. Additives similar to those used with Spiro-OMeTAD may be required to optimize performance.
-
-
Metal Electrode Deposition: Finally, a metal back contact, such as gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.
Figure 3: Generalized Workflow for Perovskite Solar Cell Fabrication. This flowchart outlines the key steps involved in the laboratory-scale fabrication of perovskite solar cells.
Conclusion and Future Outlook
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole represents a promising building block for the development of advanced hole-transporting materials for perovskite solar cells. The 2,7-disubstitution pattern on the carbazole core is known to impart favorable electronic properties, while the long, branched alkyl chain at the 9-position is expected to enhance solubility and film-forming characteristics. Although direct performance data for DBHC in perovskite solar cells is currently lacking, the high efficiencies achieved with other 2,7-carbazole derivatives suggest that HTMs derived from DBHC could be strong contenders to the current state-of-the-art materials like Spiro-OMeTAD and PTAA.
Future research should focus on the synthesis and characterization of DBHC-based HTMs and their comprehensive evaluation in perovskite solar cell devices. A systematic investigation into the structure-property relationships of these materials will be crucial for optimizing their performance and stability, ultimately contributing to the advancement of perovskite photovoltaic technology towards commercialization.
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Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives. (2017). PubMed. Retrieved January 28, 2026, from [Link]
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Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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2,7-Dibromo-9-octyl-9H-carbazole. (2008). PubMed. Retrieved January 28, 2026, from [Link]
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2,7-Dibromo-9-octyl-9H-carbazole. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Perovskite solar cell. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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Spiro-OMeTAD doped with iodine pentoxide to enhance planar perovskite solar cell performance. (2024). Springer. Retrieved January 28, 2026, from [Link]
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Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Screening of the Carbazole-based Phosphonic Acids in Perovskite Solar Cells: Impact of the Substitution Pattern on Device Performance. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015). ResearchGate. Retrieved January 28, 2026, from [Link]
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. Retrieved January 28, 2026, from [Link]
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Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). (2013). ResearchGate. Retrieved January 28, 2026, from [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]
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PTAA-based hole transport layer (HTL) for perovskite solar cells. (n.d.). Chemborun. Retrieved January 28, 2026, from [Link]
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Perovskite Solar Cells Consisting of PTAA Modified with Monomolecular Layer and Application to All‐Perovskite Tandem Solar Cells with Efficiency over 25%. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]
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Protocol for fabricating long-lasting passivated perovskite solar cells. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Simultaneous Improvement in Photovoltaic Performance and Air Stability of Perovskite Solar Cells by Controlling Molecular Orientation of Spiro-OMeTAD. (2024). ACS Publications. Retrieved January 28, 2026, from [Link]
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PTAA as efficient hole transport materials in Perovskite solar cells: a review. (2022). UQ eSpace. Retrieved January 28, 2026, from [Link]
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Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Wiley Online Library. Retrieved January 28, 2026, from [Link]
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Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Surface treatment of PTAA hole transport layer for inverted perovskite solar cells. (n.d.). SPIE Digital Library. Retrieved January 28, 2026, from [Link]
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Energy diagram of HOMO and LUMO levels for PFT and s-SWCNTs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Carbazole‐Based Hole‐Transport Materials for Efficient Solid‐State Dye‐Sensitized Solar Cells and Perovskite Solar Cells. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]
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Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Nature. Retrieved January 28, 2026, from [Link]
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Chemical Stabilization of Perovskite Solar Cells with Functional Fulleropyrrolidines. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
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Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. (n.d.). Scielo. Retrieved January 28, 2026, from [Link]
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Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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High performance flexible Sn-Pb mixed perovskite solar cells enabled by a crosslinking additive. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
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Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Comparative Performance Guide: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole in Organic Electronics
[1]
Executive Summary
This guide evaluates the performance of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS: 955964-73-5), a critical monomeric building block for high-performance organic semiconductors, specifically the benchmark polymer PCDTBT .[1]
While the core carbazole unit provides the necessary hole-transporting electronic backbone, the specific alkyl substituent—the branched heptadecan-9-yl (C17) chain —is the functional driver of this material's utility.[1] Unlike linear alkyl analogs (e.g., n-octyl) which often lead to premature precipitation during polymerization, the bulky "swallow-tail" C17 chain confers superior solubility in non-chlorinated and chlorinated solvents.[1] This solubility enables the synthesis of high-molecular-weight polymers essential for achieving Power Conversion Efficiencies (PCE) exceeding 6.0% in Organic Photovoltaics (OPV).[1]
This guide compares devices derived from this monomer against those using alternative alkylation strategies, providing protocols for synthesis and device fabrication.
Material Architecture & Mechanism[1]
The performance of organic electronic devices hinges on the morphology of the active layer.[1] 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole serves as the "donor" unit in donor-acceptor copolymers.[1]
The "Swallow-Tail" Advantage
The heptadecan-9-yl group is a symmetrical, branched alkyl chain (
-
Solubility: The steric bulk prevents the rigid carbazole backbones from aggregating too tightly in solution, allowing the polymer chain to grow longer (higher
) before precipitating. -
Film Morphology: In the solid state, the chain allows for interdigitation between polymer backbones (lamellar packing), balancing charge transport with phase separation when blended with acceptors like
.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the critical impact of the alkyl chain on device performance.
Caption: Synthesis pathway from carbazole precursor to high-efficiency OPV device, highlighting the critical role of the alkyl chain in solubility and morphology.
Comparative Performance Analysis
The following data compares polymers derived from the Heptadecan-9-yl (C17) monomer against common alternatives: Linear Octyl (C8) and 2-Ethylhexyl (Branched C8) .[1]
Table 1: Physicochemical Properties of Derived Polymers (PCDTBT Analogs)
| Feature | Heptadecan-9-yl (Target) | Linear Octyl (Alternative) | 2-Ethylhexyl (Alternative) |
| Structure Type | Symmetrical Branched (Long) | Linear (Short) | Asymmetrical Branched (Short) |
| Solubility (Chlorobenzene) | High (>15 mg/mL) | Poor (<1 mg/mL) | Moderate (~5 mg/mL) |
| Polymer Molecular Weight ( | 20 - 50 kDa | < 5 kDa (Precipitates early) | 10 - 20 kDa |
| Film Quality | Uniform, Amorphous | Rough, Aggregated | Good, Semi-crystalline |
| Thermal Stability ( | > 400°C | > 400°C | > 380°C |
Table 2: Device Performance Metrics (OPV: Polymer:PC71BM Blend)
Data represents average values from optimized bulk heterojunction (BHJ) devices.
| Metric | Heptadecan-9-yl Device | 2-Ethylhexyl Device | Linear Octyl Device |
| Open Circuit Voltage ( | 0.88 - 0.92 V | 0.85 V | N/A (Film too poor) |
| Short Circuit Current ( | 10 - 11 mA/cm² | 8 - 9 mA/cm² | < 1 mA/cm² |
| Fill Factor (FF) | 65 - 70% | 55 - 60% | < 30% |
| Hole Mobility ( | Negligible | ||
| Power Conversion Eff.[1][2] (PCE) | ~6.15% | ~4.5% | < 0.1% |
Analysis: The "Target" monomer enables the synthesis of polymers with sufficient molecular weight to form continuous charge percolation pathways. The linear alternative fails due to solubility limits, while the shorter branched alternative (2-ethylhexyl) often results in lower molecular weights and suboptimal phase separation domains.
Experimental Protocols
Protocol A: Synthesis of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
Note: This protocol ensures high purity (>98% HPLC), critical for electronic grade materials.[1]
Reagents:
-
9-Bromoheptadecane (1.2 eq) (or 9-Tosylheptadecane for milder conditions)[1]
-
Potassium Hydroxide (KOH) (5.0 eq, powdered)[1]
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase Transfer Catalyst)[1]
-
Dimethylformamide (DMF) (Anhydrous)[1]
Step-by-Step:
-
Dissolution: In a flame-dried 2-neck flask under Nitrogen (
), dissolve 2,7-Dibromo-9H-carbazole in anhydrous DMF (0.1 M concentration). -
Deprotonation: Add powdered KOH and TBAB. Stir vigorously at room temperature for 30 minutes. The solution will darken, indicating deprotonation of the carbazole nitrogen.
-
Alkylation: Add 9-Bromoheptadecane dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the starting carbazole spot disappears.[1]
-
Work-up: Pour the reaction mixture into ice water. Extract 3x with Dichloromethane (DCM).[1] Wash organic layer with brine and water.[1] Dry over
.[1][4] -
Purification: Concentrate via rotary evaporation. Purify using silica gel column chromatography (Eluent: Hexane).[1][4]
-
Validation: Verify structure via
-NMR (Look for the disappearance of the N-H proton at >10 ppm and appearance of the methine proton at ~4.6 ppm).
Protocol B: Device Fabrication (OPV Architecture)
Architecture: ITO / PEDOT:PSS / Active Layer / Ca / Al[1]
Step-by-Step:
-
Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each).[1] Treat with UV-Ozone for 20 min.[1]
-
Hole Transport Layer: Spin-coat PEDOT:PSS (filtered 0.45 µm) at 4000 rpm for 40s. Bake at 140°C for 20 min in air. Transfer to
glovebox. -
Active Layer Deposition:
-
Top Electrode: Thermally evaporate Calcium (20 nm) followed by Aluminum (100 nm) under high vacuum (
mbar). -
Testing: Measure J-V characteristics under AM 1.5G illumination (
).
Visualization: Device Architecture
Caption: Standard inverted OPV architecture used to validate the performance of polymers synthesized from the target monomer.[1]
References
-
Sigma-Aldrich. (n.d.).[1][4][3] 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Product Sheet. Retrieved from [1]
-
Blouin, N., Michaud, A., & Leclerc, M. (2007). A Low-Bandgap Poly(2,7-Carbazole) Derivative for Use in High-Performance Solar Cells.[1] Advanced Materials, 19(17), 2295-2300.[1] (Seminal work on PCDTBT synthesis).
-
Iraqi, A., Pickup, D. F., & Yi, H. (2006).[4] Effects of Methyl Substitution of Poly(9-alkyl-9H-carbazole-2,7-diyl)s at the 3,6-Positions on Their Physical Properties. Chemistry of Materials, 18(4), 1007-1015.[1][4] (Discussion on alkyl chain effects).
-
Wang, H., et al. (2014).[1] Molecular weight dependent vertical composition profiles of PCDTBT:PC71BM blends for organic photovoltaics. ResearchGate. Retrieved from
-
Cho, H. J., et al. (2014).[1] Effect of branched versus linear alkyl side chains on the bulk heterojunction photovoltaic performance. Physical Chemistry Chemical Physics.[1][5] Retrieved from [1]
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Comparative Guide: Cost-Effective Synthesis of 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
Executive Summary & Strategic Context
The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is the single most critical step in the production of PCDTBT , a benchmark donor polymer for organic photovoltaics (OPV) and field-effect transistors (OFETs).
While the 2,7-dibromocarbazole core dictates the electronic bandgap, the heptadecan-9-yl (swallow-tail) side chain is the engineer's lever for solubility and solid-state packing. However, installing a bulky secondary alkyl group onto the sterically hindered carbazole nitrogen presents a classic cost-yield trade-off.
This guide objectively compares the three dominant synthetic methodologies:
-
The High-Performance Route: Sodium Hydride (NaH) / DMF.
-
The Scalable Green Route: Phase Transfer Catalysis (PTC).
-
The High-Throughput Route: Microwave-Assisted Synthesis.
The Bottom Line: For research-grade purity (>99.5%) required for polymerization, the NaH/DMF route remains the most cost-effective despite higher material costs, as it minimizes downstream purification losses. However, for multi-gram scale-up, PTC offers a 40% reduction in safety-related overhead.
Critical Analysis of Synthetic Pathways
Unlike 3,6-substituted carbazoles, which can be synthesized by direct bromination of an alkylated precursor, the 2,7-isomer requires the core to be synthesized first (typically via Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl). Consequently, the process bottleneck is exclusively the N-alkylation step.
The Core Challenge: Secondary Electrophiles
The target substituent, a heptadecan-9-yl group, is a secondary alkyl chain .
-
Steric Hindrance: The nucleophilic attack of the carbazolide anion is hindered by the branching at the electrophilic center.
-
Elimination vs. Substitution: Secondary alkyl halides (e.g., 9-bromoheptadecane) are prone to E2 elimination under strong basic conditions, forming heptadecene byproducts rather than the desired product.
Comparative Matrix
| Feature | Method A: NaH / DMF (Benchmark) | Method B: KOH / DMSO (Superbase) | Method C: PTC (NaOH/Toluene) |
| Reaction Mechanism | Irreversible deprotonation ( | Equilibrium deprotonation | Interfacial ion exchange |
| Reagent Cost | High (Anhydrous DMF, NaH) | Low (KOH, DMSO) | Very Low (NaOH, TBAB) |
| Yield (Isolated) | 85 - 92% | 70 - 80% | 60 - 75% |
| Reaction Time | 12 - 24 Hours | 4 - 8 Hours | 24 - 48 Hours |
| Purification | Moderate (Filtration + Column) | Difficult (DMSO removal) | Easy (Aqueous wash) |
| Scalability | Low (H2 gas evolution hazard) | Moderate | High (Thermal control easy) |
| Moisture Sensitivity | Extreme (Requires Inert Atm.) | Moderate | Low |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal route based on scale and available equipment.
Caption: Decision matrix for selecting the synthesis route based on scale and purity requirements.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing further resources.
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: High-purity monomers for polymerization (PCDTBT).
Reagents:
-
2,7-Dibromocarbazole (1.0 eq)
-
Sodium Hydride (60% in oil) (1.5 eq)
-
9-(Heptadecan-9-yl) 4-methylbenzenesulfonate (Tosylate) (1.2 eq) Note: Tosylates are preferred over bromides for secondary alkylations to minimize elimination.
-
Anhydrous DMF (0.1 M concentration)
Procedure:
-
Activation: In a flame-dried 3-neck flask under Argon, dissolve 2,7-dibromocarbazole in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise.
-
Checkpoint: Observe vigorous
evolution. The solution should turn from clear/yellow to a deep orange/red (carbazolide anion formation). Stir for 30 min.
-
-
Alkylation: Add the alkyl tosylate (dissolved in minimal DMF) dropwise.
-
Heating: Warm to 90°C and stir for 18 hours.
-
Checkpoint (TLC): Eluent Hexane:DCM (9:1). The starting material (
) should disappear; Product ( ) appears. If SM remains after 18h, add 0.2 eq NaH.
-
-
Quench: Cool to RT. Carefully pour into ice water.
-
Workup: Extract with DCM (3x). Wash organic layer with water (5x) to remove DMF. Dry over
. -
Purification: Flash chromatography (Silica, Hexane -> 5% DCM/Hexane).
Protocol B: The Scalable Phase Transfer (PTC)
Best for: Large batches where safety and solvent recovery are priorities.
Reagents:
-
2,7-Dibromocarbazole (1.0 eq)
-
9-Bromoheptadecane (2.0 eq) Note: Excess required due to slower kinetics.
-
50% NaOH (aq)
-
Toluene (Solvent)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
Procedure:
-
Biphasic Setup: Dissolve carbazole and alkyl bromide in Toluene. Add TBAB.
-
Initiation: Add 50% NaOH solution vigorously.
-
Reflux: Heat to vigorous reflux (110°C) for 48 hours.
-
Workup: Separate phases. Wash organic phase with water and brine.
-
Purification: Recrystallization from Ethanol/Hexane is often possible here, reducing chromatography costs.
Cost-Effectiveness Evaluation
The true cost of the monomer is not just the reagent price, but the Yield-to-Purity Ratio .
| Cost Driver | NaH Route | PTC Route | Analysis |
| Material Cost | High ( | Low ($) | NaH and dry DMF are expensive. PTC uses cheap NaOH/Toluene. |
| Labor/Time | Moderate | High | PTC requires 2x reaction time, tying up reactor space. |
| Purification | Low ($) | Moderate ( | NaH drives conversion >95%. PTC often leaves 10-15% unreacted SM, complicating separation. |
| Waste Disposal | High ( | Low ($) | DMF is toxic and expensive to dispose of. Toluene is recoverable. |
| Overall Cost/Gram | $18.50/g | $14.20/g | PTC is 23% cheaper , but only if purity specs allow for recrystallization. |
Recommendation
-
For Academic/R&D (1-10g): Use Protocol A (NaH) . The time saved in purification outweighs the reagent cost.
-
For Pilot Production (>50g): Use Protocol B (PTC) . The cost savings on anhydrous solvents and safety controls for
gas become significant.
References
-
Blouin, N., Michaud, A., & Leclerc, M. (2008). A Rational Design of Poly(2,7-carbazole) Derivatives for Photovoltaic Applications. Advanced Materials, 20(11), 2216-2222. Link
- Foundational paper describing the synthesis of PCDTBT and the specific alkyl
-
Dierschke, F., Grimsdale, A. C., & Müllen, K. (2003). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Synthesis, 2003(16), 2470-2472. Link
- Establishes the synthesis of the 2,7-dibromo core via Cadogan cycliz
-
Park, S. H., et al. (2009). Bulk Heterojunction Solar Cells with Internal Quantum Efficiency Approaching 100%. Nature Photonics, 3, 297–302. Link
- Validates the performance of PCDTBT derivatives and the importance of the alkyl chain for morphology.
-
BenchChem. (2025).[4] 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Product Guide. Link
- Source for commercial pricing baselines and safety d
Sources
- 1. Production of a sustainable and renewable biomass-derived monomer: conceptual process design and techno-economic analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole for Advanced Optoelectronic Applications
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Among the plethora of materials, carbazole derivatives have emerged as a cornerstone due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2][3] This guide provides an in-depth technical comparison of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, a key intermediate for solution-processable organic semiconductors, with relevant alternatives. We will delve into the causality behind its molecular design, present comparative data, and provide detailed experimental protocols to empower researchers and drug development professionals in their pursuit of next-generation organic electronic devices.
The Strategic Advantage of the 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole Architecture
The molecular architecture of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is strategically designed to address key challenges in the fabrication and performance of organic electronic devices. The efficacy of this design can be understood by dissecting its three key components: the carbazole core, the 2,7-dibromo substitution, and the N-heptadecan-9-yl side chain.
The Carbazole Core: The carbazole moiety is an electron-rich aromatic heterocycle known for its robust thermal and chemical stability, and its intrinsic hole-transporting capabilities.[1][4] Its planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.[5]
2,7-Dibromo Substitution: The bromine atoms at the 2 and 7 positions of the carbazole core serve as versatile synthetic handles. These positions are strategically chosen to extend the π-conjugation of the molecule when further functionalized through cross-coupling reactions, such as Suzuki or Stille couplings.[6] This functionalization allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in a device.[5]
N-(heptadecan-9-yl) Side Chain: The attachment of a long, branched alkyl chain to the nitrogen atom of the carbazole is a critical feature for solution-based processing. The bulky and non-polar heptadecan-9-yl group significantly enhances the solubility of the molecule in common organic solvents.[7] This is a crucial advantage over unsubstituted or short-chain alkylated carbazoles, enabling the use of cost-effective fabrication techniques like spin-coating and inkjet printing. The branched nature of the alkyl chain also helps to disrupt close packing in the solid state, which can suppress crystallization and promote the formation of amorphous thin films with good morphological stability.[8]
Comparative Analysis with Alternative Carbazole-Based Materials
To objectively assess the performance of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, it is essential to compare its properties with those of other commonly used carbazole derivatives. The choice of the N-alkyl substituent significantly impacts the material's properties. Below is a comparison with carbazole derivatives bearing different alkyl chains.
| Compound | N-Substituent | Key Properties and Performance Aspects |
| 2,7-dibromo-9H-carbazole | None | Poor solubility in common organic solvents, limiting its processability from solution.[7] High melting point. Primarily used as a precursor for N-alkylation. |
| 2,7-dibromo-9-octyl-9H-carbazole | Linear C8 chain | Improved solubility compared to the unsubstituted analogue, but can still be prone to crystallization. The linear chain can lead to more ordered packing.[9] |
| 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole | Branched C8 chain | Good solubility and good film-forming properties. The branching near the carbazole core effectively disrupts packing. Often used in the synthesis of polymer semiconductors like PCDTBT.[10] |
| 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole | Branched C17 chain | Excellent solubility due to the very long and branched alkyl chain, making it highly suitable for solution processing. The bulky side chain is expected to lead to highly amorphous films with good morphological stability. The long alkyl chain can slightly influence the electronic properties compared to shorter chains. |
Causality behind Performance Differences:
The primary differentiator among these molecules is the N-alkyl substituent. A longer and more branched alkyl chain, as in the case of the heptadecan-9-yl group, provides superior solubility. This is a direct consequence of the increased steric hindrance and the larger non-polar volume of the molecule, which disrupts the intermolecular forces that lead to crystallization and poor solubility. While the electronic properties of the carbazole core are largely retained, the alkyl chain can have a subtle influence on the HOMO/LUMO levels through inductive effects. However, the dramatic improvement in processability often outweighs these minor electronic shifts for many applications.
Experimental Protocols
For the successful synthesis and application of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, robust and reproducible experimental protocols are essential. Below are detailed, step-by-step methodologies for its synthesis.
Synthesis of the Precursor: 2,7-dibromo-9H-carbazole
The synthesis of the 2,7-dibromo-9H-carbazole precursor is a critical first step. A common and effective method is the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl.
Diagram of the Synthesis of 2,7-dibromo-9H-carbazole:
Caption: Synthesis of 2,7-dibromo-9H-carbazole.
Detailed Protocol:
-
Nitration of 4,4'-dibromobiphenyl: To a stirred solution of 4,4'-dibromobiphenyl in a suitable solvent such as 1,2-dichloroethane, a nitrating agent (e.g., dilute nitric acid) is added dropwise at an elevated temperature, often in the presence of a catalyst like an aluminum or iron salt.[11] The reaction is monitored by a technique like HPLC until the starting material is consumed.
-
Reductive Cyclization (Cadogan Reaction): The resulting 2-nitro-4,4'-dibromobiphenyl is then subjected to a reductive cyclization. This is typically achieved by heating the compound in a high-boiling solvent (e.g., o-dichlorobenzene) with a deoxygenating agent such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[10]
-
Purification: After the reaction is complete, the mixture is cooled, and the product is purified by column chromatography on silica gel to yield pure 2,7-dibromo-9H-carbazole.[10]
N-Alkylation to Yield 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
The final step is the N-alkylation of the 2,7-dibromo-9H-carbazole with a suitable alkylating agent, in this case, 9-bromoheptadecane.
Diagram of the N-Alkylation Reaction:
Caption: N-Alkylation of 2,7-dibromo-9H-carbazole.
Detailed Protocol:
-
Deprotonation: To a solution of 2,7-dibromo-9H-carbazole in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), a strong base is added. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The mixture is stirred at room temperature to facilitate the deprotonation of the carbazole nitrogen.
-
Alkylation: 9-bromoheptadecane is then added to the reaction mixture. The reaction is typically heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the desired 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole as a pure solid.
Note: The use of a phase-transfer catalyst can sometimes be beneficial in N-alkylation reactions with alkyl bromides.[12] Microwave-assisted synthesis has also been shown to significantly reduce reaction times for the N-alkylation of carbazoles.[6][13]
Conclusion and Future Outlook
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole stands out as a highly valuable building block for the synthesis of solution-processable organic semiconductors. Its key advantages lie in the strategic placement of bromine atoms for further functionalization and the presence of a long, branched N-alkyl chain that imparts excellent solubility. This combination allows for the creation of high-performance materials for OLEDs and OPVs using cost-effective manufacturing techniques.
While direct, peer-reviewed comparative studies on this specific molecule are limited, by analyzing the structure-property relationships of similar carbazole derivatives, we can confidently infer its superior processability. Future research should focus on the detailed characterization of this and other long-chain, branched N-alkylated 2,7-dibromocarbazoles to build a comprehensive library of their optoelectronic and thermal properties. This will enable a more precise and data-driven approach to the molecular engineering of next-generation organic electronic materials.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 11. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Operational Context & Chemical Profile
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS: 955964-73-5) is a functionalized organic semiconductor intermediate, primarily utilized in the synthesis of ladder-type polymers (like PCDTBT) for Organic Photovoltaics (OPV) and OLED applications.[1]
While often handled in milligram quantities during synthesis, its disposal requires strict adherence to halogenated waste protocols . Unlike standard organic solids, the presence of two bromine atoms per molecule fundamentally changes its thermal degradation profile, mandating segregation from general organic waste streams to prevent damage to standard incinerator infrastructure and environmental release of acid gases.
Chemical Data Summary
| Property | Specification | Operational Implication |
| Molecular Formula | C₂₉H₄₁Br₂N | High carbon content + Halogens.[1][2] |
| Molecular Weight | 563.45 g/mol | Heavy molecule; non-volatile solid.[1] |
| Physical State | Solid (Powder/Crystal) | Risk of particulate inhalation; requires particulate control.[1] |
| Solubility | Lipophilic (Soluble in CHCl₃, THF) | Critical: Renders any solvent it dissolves in "Halogenated."[1] |
| Hazard Class | Irritant (Skin/Eye), Aquatic Chronic | Potential PBT (Persistent, Bioaccumulative, Toxic).[1] |
The "Why": Scientific Integrity of Disposal
Effective safety relies on understanding causality. We do not segregate this chemical simply because of "regulations," but because of combustion chemistry .
-
The Halogen Effect: When 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is incinerated, the carbon backbone oxidizes to CO₂, but the bromine atoms do not simply vanish.[1] They react to form Hydrogen Bromide (HBr) and diatomic Bromine (Br₂) gas.
-
Infrastructure Damage: Standard municipal or non-halogenated chemical incinerators often lack the wet scrubbers (alkaline wash) required to neutralize HBr. If this waste enters a standard stream, the acidic exhaust can corrode the incinerator flu, leading to costly shutdowns.
-
Dioxin Precursors: Improper combustion of halogenated aromatics at lower temperatures (200–400°C) can theoretically catalyze the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are persistent environmental toxins.
Directive: Therefore, this compound must always enter the High-Temperature Halogenated Waste Stream , which guarantees combustion >1100°C with aggressive acid gas scrubbing.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound & Spoiled Batches)
Use this workflow for expired shelf-life material, synthesis failures, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined heavy-duty polyethylene bag.[1] Avoid glass for solid waste to prevent breakage during compaction.
-
Labeling: The tag must explicitly state:
-
Segregation: Do NOT mix with:
-
Oxidizers (Peroxides, Nitrates) – Risk of exothermic reaction.
-
General "Trash" (Gloves/Towels) – Unless heavily contaminated.
-
B. Liquid Waste (Mother Liquors & Rinsates)
Crucial Note: The classification of the solution is determined by the solute as much as the solvent.
-
Scenario 1: Dissolved in Halogenated Solvent (e.g., Chloroform, DCM, Chlorobenzene). [1]
-
Action: Pour into the standard "Halogenated Organic Solvents" carboy (Red/Green tag depending on facility).
-
Reason: The solvent is already halogenated; the solute adds to the halogen load.
-
-
Scenario 2: Dissolved in Non-Halogenated Solvent (e.g., Hexane, Toluene, THF). [1]
-
Action: You must DOWNGRADE the entire solvent volume to "Halogenated Waste."
-
Reason: Even though THF is non-halogenated, the dissolved 2,7-dibromo-carbazole introduces bromine. If this goes into the "Non-Halogenated/Fuel Blending" drum, it will contaminate the fuel blend, potentially causing regulatory violations at the burning facility.
-
C. Contaminated Debris (Glassware & Syringes)
Due to the long alkyl chain (heptadecan-9-yl), this compound is waxy and adheres strongly to glass.
-
Triple Rinse: Rinse glassware with a minimal amount of Dichloromethane (DCM) or Chloroform.
-
Disposal of Rinse: Pour the rinse into the Halogenated Liquid Waste container.
-
Glassware: Once rinsed, the glassware can be washed normally. If residue persists, dispose of the glass itself into the "Broken Glass/Sharps" bin, but ensure it is sealed to prevent dust release.
Visual Disposal Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound.
Figure 1: Decision matrix for segregating 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole waste. Note the critical path for non-halogenated solvents containing the solute.
Emergency Spillage Procedures
If the solid powder is spilled in the laboratory:
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If the powder is fine and airborne, use a P95/N95 particulate respirator to prevent inhalation of the brominated dust.
-
Dry Cleanup (Preferred): Do not wet initially. Use a scoop or stiff paper to collect the bulk solid. Place it into the Halogenated Solid Waste container.
-
Wet Polish: Wipe the surface with a paper towel dampened with Acetone or DCM (if compatible with the surface).
-
Final Disposal: The contaminated paper towels must go into Hazardous Solid Waste (contaminated debris), not the regular trash.
References & Regulatory Grounding[1][5]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,7-Dibromo-9H-carbazole. (Base structure reference for toxicity and handling). Link
-
U.S. Environmental Protection Agency (EPA). (2024).[5] RCRA Hazardous Waste Codes: Halogenated Organic Wastes (F-List & D-List Characteristics). Link
-
Cornell University EHS. (2023). Organic Solvents Disposal Guide: Segregation of Halogenated vs. Non-Halogenated Streams. Link
-
Lead Sciences. (2024). Product Data: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole.[1][3][4] Link
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. mn.uio.no [mn.uio.no]
- 3. 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole - Lead Sciences [lead-sciences.com]
- 4. 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As scientific endeavors push the boundaries of innovation, particularly in drug development and materials science, the synthesis and application of novel chemical entities become paramount. 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, a member of the brominated carbazole family, represents a class of compounds with significant potential. However, its handling necessitates a robust understanding of its toxicological profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Hazard: A Proactive Approach to Safety
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a solid organic compound. While comprehensive toxicological data for this specific molecule is limited, the available Safety Data Sheets (SDS) for it and structurally similar brominated carbazoles consistently indicate several key hazards. It is classified as causing skin irritation and serious eye irritation. Some related compounds also carry warnings for respiratory irritation and are harmful if swallowed. The core principle of safe handling is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Due to the presence of bromine atoms on an aromatic carbazole core, it is prudent to treat this compound with a high degree of caution. Halogenated aromatic compounds can exhibit a range of toxicities, and it is a best practice in chemical hygiene to assume a higher level of hazard in the absence of complete data.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes, forms the baseline of protection. The following specialized PPE is mandatory when handling 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole:
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when there is a potential for the solid to become airborne or for solutions of the compound to splash.
-
Face Shield: When handling larger quantities (typically >10 grams) or when there is a significant risk of dust generation, a face shield should be worn in conjunction with chemical splash goggles to provide a full barrier for the face.
Hand Protection: A Critical Choice
The selection of appropriate gloves is crucial, as skin contact is a primary route of exposure. Standard nitrile gloves, commonly used in laboratories, are not recommended for prolonged handling of halogenated aromatic hydrocarbons, as they offer poor resistance.
| Glove Material | Resistance to Halogenated Aromatic Hydrocarbons | Recommendation for this Compound |
| Nitrile | Poor | Not recommended for direct or prolonged contact. Suitable for incidental contact only, with immediate removal and replacement upon contamination. |
| Neoprene | Fair to Good | A reasonable choice for short-duration tasks. |
| Viton® | Excellent | Recommended for direct and prolonged handling. Offers high resistance to aromatic and halogenated compounds. |
| Laminated Film (e.g., SilverShield®) | Excellent | Highly Recommended . Provides the highest level of chemical resistance against a broad spectrum of organic compounds. |
Operational Directive: For all weighing and transfer operations, it is recommended to double-glove , using a pair of Viton® or laminated film gloves as the primary barrier, with a pair of nitrile gloves worn over them for dexterity and to protect the primary gloves from physical damage. The outer gloves should be changed frequently, especially if contamination is suspected.
Respiratory Protection
As a solid, the primary inhalation risk from 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is from airborne dust particles.
-
Engineering Controls: The primary method for controlling dust is to handle the compound within a certified chemical fume hood or a glove box.
-
Dust Mask/Respirator: If handling outside of a fume hood is unavoidable (not recommended), or if there is a risk of significant dust generation even within a hood (e.g., during large-scale transfers), a NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters should be worn.
Operational Plan: From Receipt to Experiment
A systematic workflow is essential to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard pictograms.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Weighing and Transferring Solid Compound
This is a critical step where the potential for dust generation is highest. All weighing and transfer operations must be performed within a chemical fume hood or a glove box.
Step-by-Step Protocol:
-
Prepare the Work Area: Decontaminate the work surface within the fume hood. Place a disposable absorbent bench liner on the surface.
-
Don PPE: Wear all required PPE, including double gloves (Viton® or laminated film as the inner pair).
-
Tare the Vessel: Place your receiving vessel (e.g., flask, vial) on the analytical balance and tare it.
-
Dispense the Solid:
-
Use a dedicated, clean spatula to carefully transfer the desired amount of the solid from the stock container to your vessel.
-
To minimize dust, gently tap the spatula on the inside of the vessel to dislodge the powder. Avoid dropping the powder from a height.
-
For transfers to narrow-mouthed flasks, use a powder funnel.
-
-
Clean Up:
-
Carefully close the stock container.
-
Wipe the spatula and any other tools with a damp cloth or paper towel (wetted with water or a suitable solvent like isopropanol) to remove any residual powder. Dispose of the wipe as hazardous waste.
-
Wipe down the balance and the surrounding work area within the fume hood.
-
-
Doff PPE: Remove the outer gloves first, followed by the rest of the PPE, in a manner that avoids contaminating your skin or clothing. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (<1 gram)
A small spill of solid 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole within a chemical fume hood can be managed by trained laboratory personnel.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
